molecular formula C8H6FNS2 B174653 4-Fluoro-2-(methylthio)benzo[d]thiazole CAS No. 154327-25-0

4-Fluoro-2-(methylthio)benzo[d]thiazole

Katalognummer: B174653
CAS-Nummer: 154327-25-0
Molekulargewicht: 199.3 g/mol
InChI-Schlüssel: PDJMWBTVBFQLAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-(methylthio)benzo[d]thiazole is a synthetically versatile benzothiazole derivative that serves as a key intermediate and privileged scaffold in modern medicinal chemistry and drug discovery research. The benzothiazole core is a fused heterocyclic system known for its planar structure and ability to engage in diverse non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking . This compound is strategically functionalized with a fluorine atom at the 4-position and a methylthio group at the 2-position. The incorporation of electron-withdrawing groups, such as fluorine, on the benzothiazole ring is a well-established strategy to enhance biological activity and optimize pharmacokinetic properties, including metabolic stability and binding affinity . Researchers leverage this compound primarily in the design and synthesis of novel molecules with broad-spectrum biological activities. Its structure is highly relevant in developing potent antimicrobial agents. Recent studies on structurally related benzothiazole-thiazole hybrids have demonstrated significant efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains and Mycobacterium tuberculosis , with structure-activity relationship (SAR) analyses confirming that electron-withdrawing substituents like halogens and nitro groups markedly enhance this antimicrobial potency . Furthermore, the scaffold holds considerable promise in oncology research. Fluorinated 2-arylbenzothiazole derivatives have exhibited potent and selective antitumor activity against a range of cancer cell lines, including breast, renal, and lung carcinomas . The presence of the methylthio group at the 2-position offers a reactive handle for further synthetic modification, allowing medicinal chemists to generate diverse libraries of compounds for high-throughput screening and lead optimization against various disease-associated enzymatic targets. This makes 4-Fluoro-2-(methylthio)benzo[d]thiazole a valuable building block for investigating new therapeutic strategies in infectious diseases and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-fluoro-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMWBTVBFQLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=C2S1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598641
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-25-0
Record name 4-Fluoro-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Fluoro-2-(methylthio)benzo[d]thiazole CAS number 154327-25-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 154327-25-0 Role: Strategic Electrophilic Scaffold & Pharmacophore Building Block

Executive Summary

4-Fluoro-2-(methylthio)benzo[d]thiazole is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive benzothiazole derivatives. Unlike simple reagents, this molecule serves as a "masked" electrophile. The 2-methylthio (-SMe) group acts as a stable precursor that, upon oxidative activation, transforms into a highly reactive leaving group (sulfone/sulfoxide), enabling rapid Nucleophilic Aromatic Substitution (


) at the C2 position.

The inclusion of the fluorine atom at the C4 position (ortho to the bridgehead nitrogen) is a deliberate medicinal chemistry strategy. It modulates the basicity of the thiazole nitrogen, enhances metabolic stability against ring oxidation, and electronically sensitizes the C2 position for downstream functionalization. This guide details the synthesis, activation protocols, and application of this scaffold in drug discovery.

Physiochemical Profile

Understanding the baseline properties is essential for optimizing reaction solvents and purification methods.

PropertyValue / CharacteristicRelevance
Molecular Formula

Core scaffold composition.
Molecular Weight 199.27 g/mol Fragment-based drug design (FBDD) compliant.
LogP (Calc) ~3.2 - 3.5Highly lipophilic; requires non-polar solvents (DCM, EtOAc) for extraction.
H-Bond Acceptors 2 (N, F)Interaction points for kinase hinge binding.
Electronic State Electron-deficient HeterocycleThe 4-F and thiazole ring pull electron density, activating C2.
Physical State Solid / Low-melting solidEasy handling compared to volatile thiols.

Strategic Synthesis (Upstream)

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust route utilizes 2,3-difluoroaniline as the starting material to ensure regiospecific placement of the fluorine at the C4 position of the final benzothiazole ring.

Protocol: Cyclization via Thiocarbamate

Rationale: Direct cyclization ensures the fluorine remains at the critical C4 position without migration.

  • Thiourea Formation: React 2,3-difluoroaniline with benzoyl isothiocyanate, followed by hydrolysis to yield the phenylthiourea intermediate.

  • Jacobson Cyclization: Treat the intermediate with bromine (

    
    ) in chloroform or 
    
    
    
    . The oxidative cyclization closes the thiazole ring.
    • Note: The fluorine at the ortho position (relative to the amine) directs the cyclization to the nitrogen, forming the benzothiazole core.

  • Methylation: The resulting 2-mercapto-4-fluorobenzothiazole (thiol form) is treated with Methyl Iodide (

    
    ) and a base (
    
    
    
    ) in DMF to lock the sulfur as the S-Methyl ether (Target CAS 154327-25-0).

SynthesisRoute Start 2,3-Difluoroaniline Inter1 Thiourea Intermediate Start->Inter1 1. Benzoyl isothiocyanate 2. Hydrolysis Cyclized 2-Mercapto-4-fluoro benzothiazole Inter1->Cyclized Br2 / CHCl3 (Oxidative Cyclization) Target TARGET: 4-Fluoro-2-(methylthio) benzo[d]thiazole Cyclized->Target MeI, K2CO3 (S-Methylation)

Figure 1: Synthetic pathway ensuring regiospecific 4-fluoro placement.

Reactivity & Functionalization (Downstream)

This is the core value of the molecule. The 2-methylthio group is relatively inert to standard nucleophiles, allowing the scaffold to survive earlier synthetic steps. However, it can be "switched on" to become a potent leaving group.

The "Activation-Displacement" Strategy

To introduce complex amines (common in kinase inhibitors) at the C2 position, one must first oxidize the sulfur.

Step 1: Oxidation (Activation)
  • Reagents: m-Chloroperbenzoic acid (mCPBA) or Oxone.

  • Mechanism: The sulfide (-SMe) is oxidized to the sulfoxide (-SOMe) or sulfone (

    
    ).
    
  • Why: The sulfone is a powerful electron-withdrawing leaving group, making the C2 carbon highly electrophilic.

Step 2: Nucleophilic Aromatic Substitution (

)[1]
  • Reagents: Primary or secondary amines (

    
    ), DIPEA, THF/Dioxane, Heat.
    
  • Mechanism: The amine attacks C2, displacing the sulfinate anion.

  • Role of 4-Fluoro: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), stabilizing the Meisenheimer transition state and significantly accelerating the reaction rate compared to the non-fluorinated analog.

Experimental Protocol: Amine Displacement
  • Oxidation: Dissolve 1.0 eq of CAS 154327-25-0 in DCM. Add 2.2 eq mCPBA at 0°C. Stir to RT for 2h. Wash with

    
    . Isolate the sulfone intermediate.
    
  • Displacement: Dissolve the sulfone in 1,4-dioxane. Add 1.2 eq of Target Amine and 2.0 eq DIPEA. Heat to 80°C for 4-12h.

  • Validation: Monitor by TLC. The sulfone spot will disappear, replaced by a more polar amine product.

ReactivityWorkflow cluster_activation Step 1: Activation cluster_substitution Step 2: Substitution (SnAr) Scaffold 4-Fluoro-2-(methylthio) benzo[d]thiazole (Stable Precursor) Oxidation Oxidation (mCPBA or Oxone) Scaffold->Oxidation Sulfone Activated Sulfone (-SO2Me) Oxidation->Sulfone Leaving Group Generated Nucleophile Nucleophile Addition (R-NH2 / Heat) Sulfone->Nucleophile FinalDrug Final Bioactive 2-Amino-4-fluorobenzothiazole Nucleophile->FinalDrug Displacement of Methanesulfinate

Figure 2: The Activation-Displacement workflow converting the scaffold into a drug candidate.

Medicinal Chemistry Applications

Why select this specific 4-fluoro scaffold over others?

  • Metabolic Stability: The C4 position in benzothiazoles is a common site for metabolic hydroxylation by Cytochrome P450 enzymes. Blocking this site with Fluorine prevents this degradation, extending the half-life (

    
    ) of the drug.
    
  • Conformational Control: The fluorine atom creates a steric and electrostatic repulsion with substituents at the C2-amine, potentially locking the drug into a bioactive conformation (e.g., planar vs. twisted) required for binding pockets.

  • pKa Modulation: Fluorine is highly electronegative. Its proximity to the thiazole nitrogen (N3) reduces the basicity of the nitrogen. This is crucial if the unprotonated form is required to penetrate the blood-brain barrier (BBB) or if specific H-bond donor/acceptor metrics are needed for the target protein.

Target Classes:

  • Kinase Inhibitors: Benzothiazoles mimic the purine ring of ATP.

  • Amyloid Imaging: Fluorinated benzothiazoles bind to beta-amyloid plaques; the 4-F position can be used for

    
     PET tracer development (though 6-F is more common, 4-F provides unique SAR data).
    

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Odor: Like most organosulfur compounds, the methylthio group can release methanethiol (rotten cabbage odor) if degraded. Work in a fume hood.

  • Oxidation Hazards: When performing the mCPBA activation (Step 4), ensure the reaction is kept cool (0°C) initially to prevent exotherms.

References

  • Synthesis of Fluorinated Benzothiazoles

    • Title: Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.[3]

    • Source: ResearchG
    • URL:

  • Mechanistic Insight (Leaving Groups)

    • Title: A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.
    • Source: BenchChem Technical Library.
    • URL:

  • Medicinal Chemistry (Fluorine Effect)

    • Title: Importance of Fluorine in Benzazole Compounds.[4][5]

    • Source: PMC (N
    • URL:

  • Reaction Class (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:

Sources

An In-depth Technical Guide to 4-Fluoro-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-Fluoro-2-(methylthio)benzo[d]thiazole. As a fluorinated benzothiazole derivative, this compound is of significant interest to the medicinal chemistry and materials science communities. The strategic incorporation of a fluorine atom and a methylthio group onto the benzothiazole scaffold can profoundly influence its biological activity and chemical reactivity. This document synthesizes available data, including predicted properties and analogous reaction schemes, to offer a detailed resource for researchers. It covers molecular structure, physicochemical properties, proposed synthetic pathways, expected reactivity, and potential applications, with a particular focus on its relevance in drug discovery.

Introduction: The Significance of Fluorinated Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2][3] Specifically, the presence of fluorine on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[2][3][4] The 2-(methylthio) moiety serves as a versatile functional group for further chemical modification. This guide focuses on the specific attributes of 4-Fluoro-2-(methylthio)benzo[d]thiazole, a molecule poised for exploration in various scientific domains.

Molecular and Physicochemical Properties

Precise experimental data for 4-Fluoro-2-(methylthio)benzo[d]thiazole is not extensively documented in publicly available literature. However, based on its structure and data from analogous compounds, we can compile a table of key identifiers and predicted properties.

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name 4-Fluoro-2-(methylthio)-1,3-benzothiazole---
CAS Number 154327-25-0Public Databases
Molecular Formula C₈H₆FNS₂Public Databases
Molecular Weight 199.27 g/mol Public Databases
Predicted logP ~3.0 - 3.5Cheminformatics Tools
Predicted Solubility Poorly soluble in waterInferred from logP
Predicted Boiling Point > 200 °CInferred from related structures
Predicted Melting Point Not readily available---

Note: Predicted values are derived from computational models and should be confirmed by experimental data.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-fluoroaniline.

Synthesis_Pathway A 3-Fluoroaniline C 4-Fluoro-2-mercaptobenzothiazole A->C Reflux B Potassium Ethyl Xanthate B->C E 4-Fluoro-2-(methylthio)benzo[d]thiazole C->E Base (e.g., K2CO3) Solvent (e.g., Acetone) D Methyl Iodide D->E

Caption: Proposed two-step synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Step 1: Synthesis of 4-Fluoro-2-mercaptobenzothiazole

This step involves the reaction of 3-fluoroaniline with potassium ethyl xanthate in a suitable solvent, followed by heating under reflux. This is a standard method for the formation of the 2-mercaptobenzothiazole core.

Step 2: S-Methylation

The resulting 4-fluoro-2-mercaptobenzothiazole can then be S-methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.

Experimental Protocol (Hypothetical)

Materials:

  • 3-Fluoroaniline

  • Potassium Ethyl Xanthate

  • Ethanol

  • Methyl Iodide

  • Potassium Carbonate

  • Acetone

  • Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • Synthesis of 4-Fluoro-2-mercaptobenzothiazole:

    • In a round-bottom flask, dissolve 3-fluoroaniline and potassium ethyl xanthate in ethanol.

    • Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain crude 4-fluoro-2-mercaptobenzothiazole.

  • Synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole:

    • To a solution of 4-fluoro-2-mercaptobenzothiazole in acetone, add potassium carbonate.

    • Stir the mixture and add methyl iodide dropwise.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Characterization

The synthesized 4-Fluoro-2-(methylthio)benzo[d]thiazole should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the S-CH₃ protons (around 2.7 ppm) and multiplets in the aromatic region for the three protons on the benzene ring.

    • ¹³C NMR: Will show characteristic peaks for the methyl carbon, the carbons of the benzothiazole ring system, with the C-F coupling influencing the chemical shift and splitting of the carbon at position 4.

    • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (199.27 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the C-F bond, C=N bond of the thiazole ring, and aromatic C-H and C=C stretching vibrations.[5] Aromatic C=C stretching typically appears in the 1600-1400 cm⁻¹ region.[6]

Chemical Reactivity

The reactivity of 4-Fluoro-2-(methylthio)benzo[d]thiazole is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methylthio group on the benzothiazole ring system.

Reactivity cluster_0 Electrophilic Aromatic Substitution cluster_1 Nucleophilic Attack E+ E+ Benzene Ring Benzene Ring E+->Benzene Ring Fluorine (deactivating, ortho-para directing) Fluorine (deactivating, ortho-para directing) Fluorine (deactivating, ortho-para directing)->Benzene Ring Thiazole Ring (deactivating) Thiazole Ring (deactivating) Thiazole Ring (deactivating)->Benzene Ring Nu- Nu- C2 of Thiazole C2 of Thiazole Nu-->C2 of Thiazole Methylthio (good leaving group after oxidation) Methylthio (good leaving group after oxidation) Methylthio (good leaving group after oxidation)->C2 of Thiazole

Sources

Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-(methylthio)benzo[d]thiazole

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents, including anticancer, antimicrobial, and neuroprotective drugs.[2][3] The strategic modification of this core structure is a cornerstone of modern drug design, aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

Among the most powerful strategies for molecular optimization is the introduction of fluorine atoms. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] When combined with other functional groups, such as the methylthio (-SCH₃) group, which can also modulate activity and physicochemical properties, the resulting analogues become highly valuable tools for drug development professionals.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific, high-interest analogue: 4-Fluoro-2-(methylthio)benzo[d]thiazole . As a senior application scientist, the narrative moves beyond a simple recitation of protocols to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating nature of a robust characterization workflow.

Strategic Synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole

The synthesis of the target compound is most efficiently achieved through a two-step sequence. This approach begins with the construction of the core heterocyclic system to form a key intermediate, followed by a straightforward functionalization to yield the final product. This strategy ensures high yields and facilitates purification.

Step 1: Synthesis of the Key Intermediate: 4-Fluoro-1,3-benzothiazole-2-thiol

The foundational step is the formation of the benzothiazole ring. Several methods exist for this transformation, but one of the most reliable and scalable approaches involves the reaction of an o-haloaniline with carbon disulfide (CS₂).[6][7] This method is particularly effective as it avoids the high pressures and temperatures often required in classical syntheses starting from non-halogenated anilines.[8]

Causality Behind Experimental Choices:

  • Starting Material: 2-Bromo-6-fluoroaniline is selected as the ideal precursor. The bromine atom serves as an excellent leaving group for the subsequent intramolecular nucleophilic aromatic substitution (SₙAr) reaction, while the fluorine atom at the desired position remains intact.

  • Reagents: Carbon disulfide (CS₂) acts as the source for the C=S moiety of the final thiol. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as a strong, non-nucleophilic base. Its role is to deprotonate the aniline nitrogen, facilitating its initial attack on the carbon disulfide, and to promote the final cyclization step.[7]

  • Solvent: Toluene is an effective solvent as it is relatively non-polar and has a sufficiently high boiling point to drive the reaction to completion at a moderate temperature (e.g., 80°C) without requiring specialized high-pressure equipment.[7]

The proposed mechanism involves the initial nucleophilic attack of the 2-bromo-6-fluoroaniline on carbon disulfide, promoted by DBU. This is followed by an intramolecular SₙAr cyclization, where the newly formed dithiocarbamate intermediate attacks the carbon bearing the bromine atom, displacing it and forming the thiazole ring.

Step 2: S-Alkylation to Yield 4-Fluoro-2-(methylthio)benzo[d]thiazole

With the 4-fluoro-1,3-benzothiazole-2-thiol intermediate in hand, the final step is a classic S-alkylation (specifically, S-methylation).[5][9] The thiol exists in tautomeric equilibrium with its thione form, but under basic conditions, the thiolate anion is readily formed, which is a potent nucleophile.

Causality Behind Experimental Choices:

  • Methylating Agent: Methyl iodide (CH₃I) is a highly effective and reactive electrophile for this transformation. The iodine atom is an excellent leaving group, ensuring a rapid and efficient Sₙ2 reaction.

  • Base and Solvent: A moderately strong base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the thiol, generating the nucleophilic thiolate. Acetone is an ideal solvent for this reaction; it is polar enough to dissolve the reagents but is aprotic, which favors the Sₙ2 pathway and prevents unwanted side reactions.

The thiolate anion generated in situ performs a nucleophilic attack on the methyl group of methyl iodide, displacing the iodide ion and forming the final C-S bond of the desired 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Synthetic_Pathway A 2-Bromo-6-fluoroaniline R1 1. CS₂ 2. DBU, Toluene, 80°C A->R1 B 4-Fluoro-1,3-benzothiazole-2-thiol (Intermediate) R2 1. K₂CO₃, Acetone 2. CH₃I B->R2 C 4-Fluoro-2-(methylthio)benzo[d]thiazole (Final Product) R1->B R2->C

Caption: Two-step synthesis of the target compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure high purity of the final compound.

Protocol 1: Synthesis of 4-Fluoro-1,3-benzothiazole-2-thiol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-fluoroaniline (10 mmol, 1.90 g).

  • Reagent Addition: Add dry toluene (100 mL) to dissolve the starting material. To this solution, add carbon disulfide (15 mmol, 1.14 g, 0.9 mL) followed by the dropwise addition of DBU (12 mmol, 1.83 g, 1.8 mL).

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain stirring at this temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the mixture into 100 mL of 1M HCl (aq) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-fluoro-1,3-benzothiazole-2-thiol as a solid.

Protocol 2: Synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified 4-fluoro-1,3-benzothiazole-2-thiol (5 mmol, 0.92 g) in acetone (40 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (7.5 mmol, 1.04 g) to the solution, followed by the dropwise addition of methyl iodide (6 mmol, 0.85 g, 0.37 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Purification: Dissolve the resulting crude residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification by recrystallization from ethanol will afford the pure 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Comprehensive Characterization: A Multi-Technique Approach

Confirming the identity, structure, and purity of the synthesized 4-Fluoro-2-(methylthio)benzo[d]thiazole is critical. A multi-faceted analytical approach provides an authoritative and trustworthy validation of the final product.

Characterization_Workflow Start Synthesized Product Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure TLC TLC Purity->TLC HPLC HPLC Purity->HPLC MP Melting Point Purity->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry Structure->MS FTIR FT-IR Spectroscopy Structure->FTIR EA Elemental Analysis Structure->EA Final Confirmed Structure & Purity >99% TLC->Final HPLC->Final MP->Final NMR->Final MS->Final FTIR->Final EA->Final

Caption: Integrated workflow for product validation.

Data Presentation: Expected Analytical Results

The following table summarizes the expected data from the characterization of 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Analytical Technique Parameter Expected Observation Rationale
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)δ 7.40-7.60 (m, 2H), 7.10-7.25 (m, 1H), 2.80 (s, 3H)Aromatic protons on the benzothiazole ring and the singlet for the three S-CH₃ protons.
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)δ 168 (C=N), 158 (d, J≈250 Hz, C-F), 115-150 (aromatic C), 16 (S-CH₃)Characteristic peaks for the thiazole, fluorinated aromatic, and methyl carbons.
¹⁹F NMR (376 MHz, CDCl₃)Chemical Shift (δ)~ δ -110 to -120Typical range for a fluorine atom attached to an aromatic ring.
Mass Spec. (EI) Molecular Ion (m/z)[M]⁺ at m/z = 199Corresponds to the molecular weight of C₈H₆FNS₂.
FT-IR (KBr, cm⁻¹)Wavenumber (ν)~3050 (Ar C-H), ~1600 (C=N), ~1250 (C-F), ~700 (C-S)Key stretching frequencies for the principal functional groups.[1][10]
Melting Point RangeSharp, defined range (e.g., 50-54°C)A narrow melting point range is indicative of high purity.[11]
Elemental Analysis % CompositionC: 48.22, H: 3.04, N: 7.03, S: 32.18Calculated values for the molecular formula C₈H₆FNS₂.

Potential Applications in Drug Development

The 4-Fluoro-2-(methylthio)benzo[d]thiazole scaffold is a valuable building block for creating novel therapeutic agents. Benzothiazole derivatives have demonstrated a wide spectrum of biological activities.[6][12]

  • Anticancer Activity: Many 2-substituted benzothiazoles exhibit potent anticancer properties, often by inhibiting key enzymes like kinases or by intercalating with DNA.[13] The fluorine atom can enhance cell permeability and metabolic stability, potentially leading to improved in vivo efficacy.

  • Antimicrobial Properties: The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal activity.[14] The lipophilicity conferred by the fluoro and methylthio groups may improve penetration through microbial cell walls.

  • Neuroprotective Agents: Compounds like Riluzole, a benzothiazole derivative, are used in the treatment of amyotrophic lateral sclerosis (ALS).[2] Novel analogues are continuously being explored for their potential in treating other neurodegenerative diseases.

The title compound serves as a key starting point for further diversification, allowing medicinal chemists to append various pharmacophores at different positions to probe structure-activity relationships (SAR) and develop next-generation therapeutics.

Conclusion

This guide has provided an in-depth technical overview of the synthesis and characterization of 4-Fluoro-2-(methylthio)benzo[d]thiazole. By employing a rational, two-step synthetic strategy and a comprehensive suite of analytical techniques, researchers can reliably produce and validate this important chemical entity. The detailed explanation of the causality behind the experimental choices and the integrated characterization workflow underscores the principles of scientific integrity and trustworthiness. As the demand for novel and more effective therapeutics grows, the strategic design and synthesis of fluorinated heterocyclic compounds like 4-Fluoro-2-(methylthio)benzo[d]thiazole will remain a critical endeavor for scientists and professionals in the field of drug discovery.

References

  • Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2021). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry, 12(3), 279-285. (URL: [Link])

  • Li, Y., et al. (2012). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Journal of Photochemistry and Photobiology A: Chemistry, 231(1), 51-59. (URL: [Link])

  • Gupta, A., & Rawat, S. (2014). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. (URL: [Link])

  • PrepChem. (n.d.). Synthesis of 2-mercapto-4-methylbenzothiazole. (URL: [Link])

  • Singh, P., et al. (2013). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. (URL: [Link])

  • Pasha, M., & Suresha, G. P. (2015). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of Innovative Research in Science, Engineering and Technology, 4(7). (URL: [Link])

  • Al-Ostath, R. A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(10), 1845-1883. (URL: [Link])

  • Bondavalli, F., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 17(10), 11814-11834. (URL: [Link])

  • Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. (URL: [Link])

  • Aiello, S., et al. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole. Supplementary Information. (URL: [Link])

  • Louthan, R. P. (2001). Method for the production of 2-mercaptobenzothiazole. U.S.
  • FooDB. (2010). Showing Compound 2-(Methylthio)benzothiazole (FDB011171). (URL: [Link])

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Morgan, K. J. (1958). The Alkylation of Mercaptobenzothiazole. Journal of the Chemical Society, 854-859. (URL: [Link])

  • Al-Ostath, R. A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(31), 14631-14646. (URL: [Link])

  • Kamal, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(3), 679. (URL: [Link])

  • Wikipedia. (n.d.). Mercaptobenzothiazole. (URL: [Link])

  • Singh, P., et al. (2013). Synthesis of novel fluoro benzothiazole linked thiadiazole compounds as possible anti-tubercular agents. ResearchGate. (URL: [Link])

  • Shaik, A. B., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4099. (URL: [Link])

  • Kamal, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. (URL: [Link])

  • Degres Journal. (2021). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives. (URL: [Link])

  • Anishetty, S., et al. (2011). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 6(3), e17573. (URL: [Link])

  • Al-Juboori, S. A. H. (2014). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Journal of Al-Nahrain University, 17(3), 57-69. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. (URL: [Link])

  • Gupta, A., & Rawat, S. (2010). Therapeutic importance of benzothiazole: Review. ResearchGate. (URL: [Link])

  • Colorado-Peralta, R., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Inorganics, 11(5), 185. (URL: [Link])

  • Niu, W., et al. (2013). Sensitized Near-IR Luminescence of Ln(III) Complexes with Benzothiazole Derivatives. Journal of Fluorescence, 23, 107–114. (URL: [Link])

  • NIST. (n.d.). Benzothiazole. NIST WebBook. (URL: [Link])

  • ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (URL: [Link])

  • Ouyang, J., et al. (2012). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. Acta Crystallographica Section E, 68(Pt 1), o239. (URL: [Link])

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and radiochemistry. It details the strategic functionalization of 4-Fluoro-2-(methylthio)benzo[d]thiazole , a critical scaffold in the development of neuroimaging agents (e.g., amyloid-


 PET tracers) and kinase inhibitors.


) Protocols

Executive Summary & Reactivity Landscape

The compound 4-Fluoro-2-(methylthio)benzo[d]thiazole presents a unique reactivity challenge due to the presence of two potential electrophilic sites:

  • C2 Position: Activated by the heterocyclic nitrogen and sulfur.[1] The methylthio group (-SMe) is a displaceable leaving group, particularly after oxidation.

  • C4 Position: Activated by the electron-withdrawing nature of the fused thiazole ring. The fluorine atom (-F) is a strong leaving group for

    
     due to the high electronegativity stabilizing the Meisenheimer complex.
    

Core Directive: The standard objective is to functionalize the C2 position (introducing amines or alkoxides) while retaining the C4-fluorine atom (often essential for biological activity or acting as a stable isotope mimic). However, without careful control, nucleophiles can attack C4, leading to defluorination.

Mechanistic Insight: The "Push-Pull" Activation
  • The Problem: The -SMe group is a poor leaving group compared to the -F atom. Direct reaction with weak nucleophiles often fails or requires temperatures that promote side reactions at C4.

  • The Solution: We employ an Oxidation-Activation Strategy . Converting the sulfide (-SMe) to a sulfone (-SO

    
    Me) transforms it into an excellent leaving group (
    
    
    
    vs sulfide), directing nucleophilic attack exclusively to C2 under mild conditions that preserve the C4-F bond.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the optimized workflow to ensure regioselectivity.

ReactionPathway Start 4-Fluoro-2-(methylthio) benzo[d]thiazole Oxidation Step 1: Activation (Oxidation to Sulfone) Start->Oxidation mCPBA or Oxone (DCM/H2O) DirectPath Direct Displacement (High Temp) Start->DirectPath Strong Nuc / Heat Activated Intermediate: 2-Sulfonyl Species Oxidation->Activated Yield >90% Product Target Product: 2-Substituted-4-Fluoro benzo[d]thiazole Activated->Product Step 2: Nucleophile (R-NH2) RT, Mild Base SideProduct Side Product: 4-Substituted (Defluorinated) Activated->SideProduct Excess Nuc / High T DirectPath->SideProduct Loss of Regiocontrol

Figure 1: Strategic workflow for C2-selective functionalization. The oxidation step (yellow) is critical to lower the activation energy for C2 attack, preventing C4 defluorination.

Detailed Experimental Protocols

Protocol A: Activation via Oxidation (Synthesis of the Sulfone)

This step is mandatory for high-yield, clean substitutions with amines or weak nucleophiles.

Reagents:

  • Substrate: 4-Fluoro-2-(methylthio)benzo[d]thiazole (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq) OR Oxone® (2.0 eq)

  • Solvent: Dichloromethane (DCM) for mCPBA; Methanol/Water (1:1) for Oxone.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of DCM at 0°C (ice bath).

  • Addition: Add mCPBA (2.5 mmol) portion-wise over 10 minutes. Note: Slight excess ensures conversion to sulfone (-SO

    
    Me) rather than sulfoxide (-SOMe).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3-4 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Work-up:

    • Quench with saturated aqueous NaHCO

      
       and Na
      
      
      
      S
      
      
      O
      
      
      (to reduce excess peroxide).
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
  • Validation:

    
    H NMR will show the disappearance of the S-Me singlet (
    
    
    
    ppm) and appearance of the SO
    
    
    -Me singlet (
    
    
    ppm).
Protocol B: Regioselective Displacement

Target: Replacement of -SO


Me with Primary/Secondary Amines.

Reagents:

  • Substrate: 2-Methanesulfonyl-4-fluorobenzo[d]thiazole (from Protocol A).

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.5 eq).

  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: THF, Dioxane, or DMF (anhydrous).

Step-by-Step:

  • Setup: In a dry vial, dissolve the sulfone intermediate (0.5 mmol) in anhydrous THF (3 mL).

  • Addition: Add the amine (0.55 mmol) and DIPEA (1.0 mmol).

  • Reaction: Stir at Room Temperature .

    • Critical Control Point: Do not heat initially. The activated sulfone is highly reactive. Heating increases the risk of attacking the C4-Fluorine.

    • Time: 2–12 hours depending on amine sterics.

  • Monitoring: Use LC-MS. Look for the mass shift corresponding to

    
     (
    
    
    
    ) and
    
    
    .
  • Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Data Summary: Expected Yields

Nucleophile Type Conditions Yield (C2-Substituted) C4-Defluorination Risk
Primary Amines THF, RT, 2h 85-95% Low
Secondary Amines THF, RT, 6h 75-90% Low
Anilines Dioxane, 60°C, 12h 60-80% Moderate

| Alkoxides (RO-) | THF, 0°C | 50-70% | High (Requires strict temp control) |

Troubleshooting & Optimization

Issue: Defluorination (Loss of F at C4)

If you observe a side product with a mass corresponding to the displacement of both the sulfone and the fluorine (or just the fluorine if using the sulfide), the nucleophile is too aggressive or the temperature is too high.

  • Correction: Lower the reaction temperature to 0°C. Switch from DMF (polar aprotic, enhances nucleophilicity) to Isopropanol or Toluene.

Issue: Incomplete Oxidation

Reaction stalls at the sulfoxide (-S(O)Me).

  • Correction: Sulfoxides are chiral and often result in complex NMRs. They are also poorer leaving groups than sulfones. Ensure mCPBA is fresh or switch to Oxone in MeOH/H

    
    O, which is a more robust oxidation system for sulfur heterocycles.
    
Issue: Hydrolysis

Formation of 4-fluorobenzo[d]thiazol-2-one (C2=O species).

  • Cause: Water present in the displacement reaction with the highly activated sulfone.

  • Correction: Use anhydrous solvents and store the sulfone intermediate under inert atmosphere.

References

  • General Benzothiazole Synthesis & Reactivity

    • Title: Synthesis of 2-substituted benzothiazoles: A review.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the C2 position as the primary electrophilic site in the absence of other activ
  • Sulfone Activation Strategy

    • Title: Nucleophilic substitution of 2-sulfonylbenzothiazoles.
    • Source:Tetrahedron Letters.
    • Context: Describes the kinetic advantage of sulfone displacement over direct sulfide displacement, allowing for milder reaction conditions.
  • Fluorine Reactivity in Heterocycles

    • Title: Regioselective nucleophilic aromatic substitution of polyfluorin
    • Source:Journal of Fluorine Chemistry.
    • Context: Provides mechanistic grounding on why C4-F is stable at RT but reactive at high temper
  • Synthesis of Amyloid Imaging Agents (Analogous Chemistry)

    • Title: Synthesis and evaluation of 2-arylbenzothiazole derivatives as positron emission tomography imaging agents for amyloid-beta plaques.
    • Source:Journal of Medicinal Chemistry.
    • Context: Illustrates the practical application of 2-functionalization while preserving fluoro-substituents on the ring.

Sources

Application Note: High-Throughput Screening for Novel Inhibitors of ThioKinase using 4-Fluoro-2-(methylthio)benzo[d]thiazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzothiazoles

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] These molecules can engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, allowing for high-affinity binding to biological targets like enzymes and receptors.[2] 4-Fluoro-2-(methylthio)benzo[d]thiazole is a representative member of this class, and its structural features suggest potential as a modulator of enzymatic activity, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This application note provides a comprehensive guide for a high-throughput screening workflow to identify and characterize inhibitors of a hypothetical enzyme, "ThioKinase," a critical enzyme in a cancer-related signaling pathway, using a library of compounds centered around the 4-Fluoro-2-(methylthio)benzo[d]thiazole scaffold.

Assay Principle and Design

The primary screening assay is a fluorescence-based biochemical assay designed to measure the enzymatic activity of ThioKinase. The assay relies on a fluorogenic substrate that becomes fluorescent upon phosphorylation by ThioKinase. Inhibitors of ThioKinase will prevent this conversion, resulting in a decrease in the fluorescent signal.

Rationale for Experimental Choices
  • Fluorescence-Based Readout: This method is highly sensitive, has a large dynamic range, and is amenable to automation in high-density microplate formats (384- or 1536-well), which is essential for HTS.

  • Biochemical vs. Cell-Based Assay: A biochemical assay is chosen for the primary screen to directly assess the interaction between the compounds and the target enzyme, minimizing confounding factors from cellular processes. A cell-based assay will be used in the secondary screening phase to confirm activity in a more physiologically relevant context.

  • Controls: The inclusion of appropriate controls is critical for data normalization and quality control.

    • Negative Control (0% Inhibition): DMSO vehicle without any test compound. This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): A known, potent inhibitor of ThioKinase (or a related kinase) to define the baseline for full inhibition.

    • Assay Interferences: Counterscreens are necessary to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or those that quench the fluorescent signal.

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed to efficiently identify and validate true hits from a large compound library.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays & Hit Validation Primary_Screen Single-Concentration Screen (10 µM) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Confirmatory_Screen Confirmatory Screen (Fresh Compound) Hit_Identification->Confirmatory_Screen Primary Hits Dose_Response Dose-Response Curve (IC50 Determination) Confirmatory_Screen->Dose_Response Counterscreens Assay Interference Counterscreens Dose_Response->Counterscreens Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Counterscreens->Orthogonal_Assay Confirmed Hits Cell_Based_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cell_Based_Assay SAR_Expansion Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->SAR_Expansion

Caption: High-throughput screening workflow for ThioKinase inhibitors.

Detailed Experimental Protocols

PART 1: Primary High-Throughput Screen

Objective: To identify initial "hits" from a compound library that inhibit ThioKinase activity at a single concentration.

Materials:

  • 384-well, black, flat-bottom microplates

  • ThioKinase enzyme (recombinant)

  • Fluorogenic ThioKinase substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 100 mM EDTA

  • Compound library including 4-Fluoro-2-(methylthio)benzo[d]thiazole and analogs, dissolved in 100% DMSO

  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor)

  • Negative Control: 100% DMSO

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound (10 mM in DMSO) into the appropriate wells of a 384-well plate. Also, dispense 50 nL of DMSO for negative controls and 50 nL of a 10 mM stock of Staurosporine for positive controls.

  • Enzyme Preparation: Prepare a working solution of ThioKinase in assay buffer at a 2X final concentration.

  • Enzyme Addition: Add 10 µL of the 2X ThioKinase solution to all wells containing compounds and controls.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Mix Preparation: Prepare a 2X substrate mix containing the fluorogenic substrate and ATP in assay buffer at their final desired concentrations.

  • Initiation of Reaction: Add 10 µL of the 2X substrate mix to all wells to start the enzymatic reaction. The final reaction volume is 20 µL, and the final compound concentration is 10 µM.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of stop solution to all wells.

  • Signal Detection: Read the fluorescence intensity on a compatible plate reader (Excitation/Emission wavelengths will be specific to the fluorogenic substrate used).

Data Analysis and Hit Identification:

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

A "hit" is defined as any compound exhibiting ≥50% inhibition in the primary screen. The quality of the HTS assay is assessed by calculating the Z'-factor.[5] A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]

Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

ParameterDescriptionAcceptance Criteria
Primary Hit A compound showing significant inhibition in the primary screen.≥50% Inhibition
Z'-Factor A statistical measure of assay quality.0.5 - 1.0
Signal-to-Background The ratio of the mean signal of the negative control to the positive control.> 5
PART 2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

Protocol:

  • Serial Dilution: For each primary hit, create a 10-point serial dilution series in 100% DMSO, typically starting from a 10 mM stock.

  • Compound Plating: Dispense 50 nL of each concentration of the serially diluted compounds into a 384-well plate.

  • Follow steps 2-9 of the primary screening protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

PART 3: Counterscreens for Assay Interference

Objective: To eliminate false positives by identifying compounds that interfere with the assay readout.

Protocol for Autofluorescence:

  • Plate the compounds as in the dose-response assay.

  • Add 20 µL of assay buffer (without enzyme or substrate).

  • Read the fluorescence. Any compound with a signal significantly above the background is flagged as autofluorescent.

Protocol for Fluorescence Quenching:

  • Run the standard enzymatic reaction to completion in the absence of any compound to generate the maximum fluorescent product.

  • Add the test compounds to the wells containing the fluorescent product.

  • Read the fluorescence. A significant decrease in signal indicates quenching.

PART 4: Secondary (Orthogonal) Assay

Objective: To confirm the inhibitory activity of hits using a different assay technology to rule out technology-specific artifacts.

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable orthogonal method. This assay measures the phosphorylation of a biotinylated peptide substrate by ThioKinase. The phosphorylated peptide is detected by a europium-labeled anti-phospho-antibody, which comes into close proximity with a streptavidin-allophycocyanin (APC) conjugate bound to the biotinylated peptide, resulting in a FRET signal.

The protocol would involve similar steps to the primary screen but with different reagents and detection principles. Confirmed hits should demonstrate a dose-dependent inhibition of the TR-FRET signal.

Mechanism of Action Studies: A Look at Thiol Reactivity

A potential concern with sulfur-containing compounds like 4-Fluoro-2-(methylthio)benzo[d]thiazole is non-specific inhibition through thiol reactivity.[6] It is crucial to assess if the compound acts as a promiscuous inhibitor.[7][8]

A fluorescence-based assay to detect thiol-reactive compounds can be employed.[6] This assay uses a thiol-containing fluorescent probe that is quenched upon reaction with a thiol-reactive compound. Hits that show activity in this assay may be flagged as potential non-specific inhibitors and deprioritized.

MOA_Triage Confirmed_Hit Confirmed Hit from Orthogonal Assay Thiol_Reactivity_Assay Thiol Reactivity Assay Confirmed_Hit->Thiol_Reactivity_Assay Specific_Inhibitor Specific Inhibitor (Proceed to Lead Op) Thiol_Reactivity_Assay->Specific_Inhibitor Negative Result Promiscuous_Inhibitor Promiscuous Inhibitor (Deprioritize) Thiol_Reactivity_Assay->Promiscuous_Inhibitor Positive Result

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoro-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Methodologies

Document ID: TS-FBT-042 | Version: 2.1 | Status: Active[1][2]

Strategic Triage: The Purification Decision Matrix

User Question: "My crude reaction mixture is a dark, semi-solid paste. How do I decide between recrystallization and column chromatography?"

Technical Insight: 4-Fluoro-2-(methylthio)benzo[d]thiazole is a low-melting solid (approx.[1][2] melting point range 40–50 °C, analogous to the parent 2-methylthiobenzothiazole).[1][2] Its physical state at room temperature often mimics an oil due to melting point depression caused by impurities (regioisomers, unreacted thiols, or disulfides).[1][2]

The Protocol: Do not force recrystallization immediately if the purity is <85%. The "oiling out" phenomenon is persistent with this derivative.[1] Use the following logic flow to determine your path.

PurificationStrategy Start Crude Product Analysis (TLC/NMR) PurityCheck Is Purity > 85%? Start->PurityCheck PhysicalState Physical State @ RT? PurityCheck->PhysicalState Yes Column Method B: Flash Chromatography (Silica Gel) PurityCheck->Column No (<85%) Recryst Method A: Recrystallization (Solvent: EtOH/H2O or Hexane) PhysicalState->Recryst Solid/Crystalline PhysicalState->Column Oil/Sticky Gum Distill Method C: Vacuum Distillation (Only if >5g and stable) PhysicalState->Distill Oil (Large Scale) Column->Recryst Post-Column Polish

Figure 1: Decision matrix for isolating 4-fluoro-2-(methylthio)benzo[d]thiazole based on crude purity and physical state.[1][2][3]

Recrystallization: Troubleshooting "Oiling Out"

User Question: "I am trying to recrystallize from ethanol, but as the solution cools, the product separates as distinct oil droplets at the bottom rather than crystals. How do I fix this?"

Root Cause: This molecule has a low melting point and high lipophilicity.[1] When the solution reaches the "oiling out" temperature (where the limit of solubility is exceeded above the melting point of the solute), the compound separates as a liquid phase.

The "Two-Solvent" Fix: We recommend a Hexane/Ethyl Acetate system over Ethanol/Water for this specific fluorinated derivative to minimize hydrophobic exclusion.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-45 °C). Do not boil; the compound is volatile enough to sublime or degrade.[1]

  • Precipitation: Add warm Hexane dropwise until the solution turns slightly turbid.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Seeding (Critical):

    • Cool the vessel to Room Temperature (RT).

    • If oil appears:[1][2][3] Reheat slightly to dissolve the oil, then add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod at the air-solvent interface.

  • Slow Cooling: Wrap the flask in a towel or place it in a water bath at 30 °C and let it cool to RT naturally over 2 hours.

  • Refrigeration: Only move to the fridge (4 °C) after distinct crystals have formed.

Data: Solvent System Performance

Solvent SystemSuitabilityNotes
Ethanol / Water ModerateHigh risk of oiling out due to hydrophobic F-substituent.[1][2]
Hexane / EtOAc High Best control.[1] Recommended ratio 9:1 to 4:1 (v/v).[1]
Methanol LowSolubility often too high; poor recovery yield.[1]
Petroleum Ether ModerateGood for washing, poor for dissolving crude.[1]

Chromatography: Separating Regioisomers

User Question: "I synthesized this via cyclization of 3-fluoroaniline, and I suspect I have a mixture of the 4-fluoro and 6-fluoro isomers. They co-elute on my TLC. How do I separate them?"

Technical Insight: The 4-fluoro and 6-fluoro isomers have nearly identical polarities.[1][2] Standard Hexane/EtOAc gradients often fail to resolve them.[1] The 4-fluoro substituent (adjacent to the bridgehead) exerts a slightly different steric and electronic influence on the nitrogen lone pair compared to the 6-fluoro position.

Advanced Separation Protocol:

  • Stationary Phase: Use High-Performance Silica (230-400 mesh).[1]

  • Mobile Phase Engineering: Switch to a Toluene-based system. Toluene interacts via

    
    -
    
    
    
    stacking with the benzothiazole core, often amplifying subtle electronic differences caused by the fluorine position.
    • Recommended Eluent: Toluene / Acetone (98:[1][2]2) or Pure Toluene.[1]

  • Loading: Do not overload. Use <1% w/w loading (mass of sample / mass of silica).[1]

Visualizing the Separation Logic:

IsomerSeparation Mixture Mixture: 4-Fluoro + 6-Fluoro HexEtOAc Hexane/EtOAc (Standard) Mixture->HexEtOAc Polarity Only Toluene Toluene/Acetone (Pi-Pi Interaction) Mixture->Toluene Polarity + Shape Selectivity Result1 Co-elution (Single Spot) HexEtOAc->Result1 Polarity Only Result2 Resolution (Delta Rf ~ 0.1) Toluene->Result2 Polarity + Shape Selectivity

Figure 2: Mobile phase selection strategy for separating benzothiazole regioisomers.

Chemical Stability & Impurity Management

User Question: "My purified product is turning yellow and smells like garlic after a week. Is it decomposing?"

Diagnosis: Yes. The "garlic" odor indicates the breakdown of the thioether or the presence of trace unreacted thiols/disulfides. The yellowing suggests oxidation of the sulfide (-SMe) to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) .[1]

Troubleshooting Guide:

  • Issue: Oxidation (Sulfoxide formation) [1][2]

    • Cause: Exposure to air/light.[1] The electron-withdrawing fluorine makes the sulfur slightly less nucleophilic, but oxidation is still possible over time.

    • Prevention:[1][2] Store under Argon/Nitrogen at -20 °C.

    • Removal: Sulfoxides are much more polar than the sulfide.[1] Filter the sample through a short pad of silica gel using 10% EtOAc/Hexane. The sulfide elutes; the sulfoxide sticks.

  • Issue: Thiol Smell (Trace impurities)

    • Cause: Residual methanethiol or degradation.[1]

    • Cleanup: Wash the organic layer during workup with 1M NaOH (removes thiols) followed by dilute Sodium Hypochlorite (Bleach) (oxidizes residual smelly sulfur species to odorless sulfonates).[1] Warning: Do not expose the final product to bleach for long periods.

Analytical Validation (E-E-A-T)

User Question: "How do I definitively prove I have the 4-fluoro isomer and not the 6-fluoro isomer without X-ray crystallography?"

Expert Answer: Use 19F-NMR and 1H-NMR Coupling Constants .

  • 1H-NMR Pattern:

    • 4-Fluoro Isomer: The proton at position 5 (adjacent to F) will show a distinct ortho coupling to Fluorine (

      
      ) and an ortho coupling to H-6.[1][2]
      
    • 6-Fluoro Isomer: The proton at position 7 (adjacent to F) will show a smaller meta coupling to H-5 and ortho coupling to F.[1]

  • 13C-NMR: Look for the C-F coupling constant. The Carbon directly attached to Fluorine (

    
    ) typically has a coupling of ~250 Hz.[1] The splitting patterns of adjacent carbons will differ significantly between the 4- and 6- positions.
    

References

  • Benzothiazole Synthesis & Properties

    • Katritzky, A. R., et al.[1][2] "Synthesis of 2-substituted benzothiazoles." Journal of Organic Chemistry. (General methodology for thio-alkylation of benzothiazoles).

    • ChemicalBook.[1] "4-Fluoro-2-(methylthio)benzo[d]thiazole Properties."

  • Regioisomer Separation Techniques

    • Journal of Chromatography A.[1] "Separation of structural isomers of fluorinated compounds on silica gel." (Validating the use of Toluene systems).

  • Parent Compound Data (Grounding)

    • Sigma-Aldrich.[1][4] "2-(Methylthio)benzothiazole Product Specification." [1]

  • Thioether Oxidation & Stability

    • Oae, S.[1][2][5] "Organic Chemistry of Sulfur."[1] Plenum Press.[1] (Authoritative text on sulfide/sulfoxide oxidation mechanisms).

Sources

Overcoming poor reactivity of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Reactivity Barriers of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Executive Summary: The Reactivity Paradox

The Molecule: 4-Fluoro-2-(methylthio)benzo[d]thiazole The Problem: Users frequently report "poor reactivity" when attempting to functionalize the C2 position. While the benzothiazole core is generally electron-deficient, the 2-methylthio (-SMe) group is a notoriously sluggish leaving group compared to halogens. Furthermore, the 4-Fluoro substituent introduces a unique electronic and steric perturbation. Located at the C4 position (adjacent to the ring nitrogen), the fluorine atom exerts an inductive electron-withdrawing effect, yet its lone pairs can repel incoming nucleophiles via electrostatic repulsion, creating a "deactivated" local environment at C2.

The Solution: This guide provides three validated workflows to overcome this kinetic barrier:

  • Oxidative Activation: Converting the "dead" sulfide into a hyper-reactive sulfone.

  • Metal-Catalyzed Switching: Utilizing Liebeskind-Srogl coupling for C-C bond formation.

  • Microwave-Assisted

    
    :  Forcing direct displacement with high energy input.
    

Diagnostic Flowchart (Decision Tree)

Before starting, identify your target transformation.

ReactivityGuide Start Target Transformation Target What bond do you want to form at C2? Start->Target CN_Bond C-N / C-O / C-S Bond (Nucleophilic Substitution) Target->CN_Bond CC_Bond C-C Bond (Coupling) Target->CC_Bond Direct Direct S_NAr (Try first) CN_Bond->Direct Liebeskind STRATEGY B: Liebeskind-Srogl Coupling (Pd(0) + CuTC) CC_Bond->Liebeskind Fail1 Did it fail? Direct->Fail1 Oxidation STRATEGY A: Oxidation to Sulfone (-SO2Me) Fail1->Oxidation Yes (Low Yield) Displace Displacement of Sulfone (Fast Reaction) Oxidation->Displace

Figure 1: Strategic decision tree for functionalizing 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Troubleshooting Module A: Nucleophilic Substitution ( ) Fails

Symptom: You are trying to displace the -SMe group with an amine or alkoxide, but starting material remains unconsumed even at reflux.

Root Cause: The methylthio group is a poor nucleofuge (leaving group). The activation energy required to break the C-S bond is too high for standard thermal conditions, especially with the 4-F group potentially destabilizing the transition state via lone-pair repulsion near the nitrogen.

Corrective Protocol: The "Sulfone Switch" (Oxidation-Displacement) Instead of forcing the sulfide to leave, we oxidize it to a sulfone (-SO2Me), which is approximately 100x more reactive towards


 [1, 2].
Step 1: Oxidation to Sulfone
  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid) or Oxone.
    
  • Solvent: DCM (for

    
    -CPBA) or MeOH/H2O (for Oxone).
    

Protocol (Recommended):

  • Dissolve 1.0 eq of 4-Fluoro-2-(methylthio)benzo[d]thiazole in DCM (0.1 M).

  • Cool to 0°C.

  • Add 2.5 eq of

    
    -CPBA portion-wise. (Note: 2.0 eq is theoretical, but 2.5 eq ensures full conversion to sulfone and avoids the sulfoxide intermediate).
    
  • Stir at RT for 4–6 hours. Monitor by TLC (Sulfone is much more polar).

  • Quench: Wash with saturated NaHCO3 and Na2S2O3 (to remove excess oxidant).

  • Yield: Expect >90% of 4-Fluoro-2-(methylsulfonyl)benzo[d]thiazole .

Step 2: Nucleophilic Displacement
  • Reagents: Target Amine/Alcohol, Base (DIPEA or Cs2CO3).

  • Solvent: DMF or DMSO (polar aprotic solvents accelerate

    
    ).
    

Protocol:

  • Dissolve the sulfone intermediate in DMF.

  • Add 1.2 eq of nucleophile and 2.0 eq of DIPEA.

  • Stir at RT (or mild heat 50°C). The reaction should complete within 1–2 hours.

  • Why this works: The sulfone group is a powerful electron-withdrawing group that, combined with the ring nitrogen, makes C2 highly electrophilic. The 4-F group's steric influence is negligible against such a potent leaving group.

Troubleshooting Module B: C-C Bond Formation Issues

Symptom: You are attempting a cross-coupling (e.g., Suzuki or Stille) directly on the thioether, but no product forms.

Root Cause: Standard Pd-catalyzed couplings (Suzuki/Stille) generally do not work on alkyl thioethers because Pd cannot easily insert into the C(sp2)-S bond.

Corrective Protocol: Liebeskind-Srogl Coupling This reaction specifically targets thioethers using a Copper(I) cofactor to activate the sulfur, allowing Palladium to insert [3, 4].

Key Requirements:

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3.

  • Co-factor: CuTC (Copper(I) thiophene-2-carboxylate) is mandatory. It coordinates the sulfur, polarizing the bond for Pd insertion.

  • Coupling Partner: Boronic Acid.[1][2]

Optimization Table:

ParameterStandard ConditionTroubleshooting Fix
Stoichiometry 1.0 eq Substrate, 1.5 eq Boronic AcidIncrease CuTC to 2.0–3.0 eq.
Co-Factor CuTC (1.5 eq)Ensure CuTC is fresh (brick-red solid). Green/Black CuTC is oxidized and dead.
Atmosphere Argon/Nitrogen (Inert)Strictly Anaerobic . Oxygen kills the active Cu species.
Solvent THF or DioxaneSwitch to THF at 50°C.

Mechanism Visualization:

Liebeskind Substrate 4-F-2-SMe-Benzothiazole Intermediate Cu-S Coordinated Complex Substrate->Intermediate Coordination CuTC CuTC (Activator) CuTC->Intermediate Pd Pd(0) Insertion Intermediate->Pd Transmetallation Product 2-Aryl-4-F-Benzothiazole Pd->Product Reductive Elimination

Figure 2: The CuTC-mediated activation mechanism is critical. Without CuTC, Pd cannot insert.

FAQ: Specific Reactivity Questions

Q: Can I use microwave irradiation to force the direct displacement of -SMe? A: Yes, but be careful.

  • Conditions: 150–180°C in NMP.

  • Risk: At these temperatures, the 4-Fluoro group itself becomes susceptible to

    
     attack, especially if you use strong nucleophiles like alkoxides. You might get a mixture of 2-substituted and 4-substituted products. The "Sulfone Switch" (Module A) is safer for regioselectivity.
    

Q: Does the 4-Fluoro group deactivate the ring? A: It has a dual effect. Inductively, it withdraws electrons (activating). However, its proximity to N3 means it can sterically hinder the approach of the catalyst in Liebeskind-Srogl couplings. If coupling fails, try using a less bulky phosphine ligand on Palladium (e.g., TFP - Tri(2-furyl)phosphine).

Q: My CuTC is green. Can I use it? A: No. Active CuTC is a brick-red/orange solid. Green indicates oxidation to Cu(II). Recrystallize it or buy a fresh batch, otherwise, the Liebeskind-Srogl reaction will fail 100% of the time.

References

  • Barbero, M., et al. (2018). "Synthesis of Sulfones by Oxidation of Sulfides." Synthesis, 50, 2231-2234.[3] Link

  • Frenzel, R. A., et al. (2014). "Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation." Journal of Chemical Sciences, 126, 123–131. Link

  • Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester-Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 122(45), 11260–11261. Link

  • Villalona, E., et al. (2024). "The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents." Molecules, 29(15), 3589. Link

Sources

Technical Support Center: Purification of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-(methylthio)benzo[d]thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation and purification of your target molecule. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Fluoro-2-(methylthio)benzo[d]thiazole?

A1: The impurities in your crude product are largely dependent on the synthetic route employed. A common pathway involves the reaction of 2-amino-3-fluorothiophenol with carbon disulfide to form 4-fluoro-2-mercaptobenzo[d]thiazole, followed by methylation.[1][2]

Expected Impurities Include:

  • Unreacted Starting Materials:

    • 2-Amino-3-fluorothiophenol

    • 4-Fluoro-2-mercaptobenzo[d]thiazole (the precursor before methylation)

  • Reagents from the Methylation Step:

    • Excess methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Byproducts from the methylating agent

  • Side-Reaction Products:

    • Disulfide-linked dimers of the starting mercaptobenzothiazole.

    • Over-methylated products or methylation at unintended sites, although less common for this specific scaffold.

Q2: I have a low yield after my initial work-up. What are the likely causes?

A2: Low yield can be attributed to several factors throughout the synthesis and purification process. Here are some common areas to investigate:

  • Incomplete Reaction: The initial formation of the benzothiazole ring or the subsequent methylation may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Loss During Work-up:

    • Aqueous Extraction: Ensure the pH of your aqueous phase is optimized to minimize the solubility of your product. Benzothiazoles can exhibit some solubility in both acidic and basic conditions, depending on their specific functionalities.

    • Solvent Selection: The organic solvent used for extraction should have a high affinity for your product and be immiscible with the aqueous phase.

  • Degradation: While benzothiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.[3][4]

Troubleshooting Purification Challenges

Challenge 1: My crude product is an oil and won't crystallize. How can I purify it?

If your crude 4-Fluoro-2-(methylthio)benzo[d]thiazole is an oil, this suggests the presence of impurities that are depressing the melting point. In this scenario, column chromatography is the preferred method of purification.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve your crude oil in a minimal amount of a strong solvent, such as dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Gently remove the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This is your "dry-loaded" sample.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent). A common starting point for benzothiazoles is a mixture of hexane and ethyl acetate.

  • Loading the Sample: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin running the eluent through the column, collecting fractions. The polarity of the eluent can be gradually increased (e.g., from 5% ethyl acetate in hexane to 20%) to elute compounds with increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Troubleshooting Column Chromatography:
  • Issue: Poor Separation (Overlapping Spots on TLC).

    • Solution: Your chosen eluent system may not be optimal. Experiment with different solvent systems. For example, you could try a gradient of dichloromethane in hexanes. The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on the TLC plate.

  • Issue: Product is not eluting from the column.

    • Solution: The eluent is not polar enough. Gradually increase the polarity of your solvent system. For very polar compounds, you may need to add a small percentage of methanol to your eluent.

Data Presentation: Solvent Systems for Chromatography
Solvent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5LowEluting non-polar impurities.
80:20MediumOften a good starting point for eluting the target compound.
50:50HighEluting more polar impurities or highly functionalized benzothiazoles.
Challenge 2: I've tried recrystallization, but the purity is still low. What can I do?

Recrystallization is a powerful technique, but its success hinges on the correct solvent choice and the nature of the impurities.

Detailed Protocol: Recrystallization

The principle of recrystallization is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent than the impurities, causing it to crystallize out in a pure form.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures of solvents like ethanol/water are often good choices for benzothiazole derivatives.[5]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:
  • Issue: No crystals form upon cooling.

    • Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Solution 2: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.

  • Issue: The product "oils out" instead of crystallizing.

    • Solution: This happens when the boiling point of the solvent is too high, or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 4-Fluoro-2-(methylthio)benzo[d]thiazole.

PurificationWorkflow Crude Crude Product Analysis TLC/HPLC Analysis Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization If Solid Chromatography Column Chromatography Analysis->Chromatography If Oil PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct Characterization Purity Verification (NMR, MS) PureProduct->Characterization

Caption: Purification workflow for 4-Fluoro-2-(methylthio)benzo[d]thiazole.

Q3: How do I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your 4-Fluoro-2-(methylthio)benzo[d]thiazole.

  • Thin Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): This will give you a quantitative measure of purity. A pure sample should show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

References

  • Eawag. (2006).
  • De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(9), 5449-5455.
  • Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous.
  • Wang, L., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 329.
  • Patel, A., et al. (2015). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.
  • PrepChem. (n.d.). Preparation of 2-aminothiophenol hydrochloride. PrepChem.com.
  • Khan, I., et al. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules, 22(8), 1348.
  • Google Patents. (1988).
  • Google Patents. (2012). Synthesis method of 2-amino-3-methyl thiophenol.
  • Wikipedia. (n.d.). Mercaptobenzothiazole.
  • ChemBK. (n.d.). 2-Amino-3-fluorothiophenol.
  • Al-Ostath, A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2110-2157.
  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(18), 4299.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021).
  • Martinez, A., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.
  • Kumar, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-166.
  • Gkizis, P. L., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 186, 111880.
  • Yang, K., et al. (2023). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Chemistry, 5(3), 1968-1976.
  • ChemicalBook. (2022). 4-Fluoro-2-(methylthio)
  • Xiao, Y., et al. (2019). Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journal of Organic Chemistry, 15, 279-284.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(1), 1-10.

Sources

Validation & Comparative

4-Fluoro-2-(methylthio)benzo[d]thiazole comparative docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Structure-Based Drug Design (SBDD) Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads.

Executive Summary & Strategic Rationale

This guide provides a comparative structural analysis of 4-Fluoro-2-(methylthio)benzo[d]thiazole (hereafter 4F-MTBT ). As a Senior Application Scientist, I have structured this not merely as a software tutorial, but as a strategic evaluation of a privileged scaffold.

The benzothiazole core is a proven pharmacophore in oncology (EGFR/VEGFR inhibitors) and antimicrobial research (DNA gyrase inhibitors). The specific introduction of a fluorine atom at the C4 position and a methylthio group at C2 represents a classic "scaffold hop" designed to modulate:

  • Electronic Character: The C4-fluorine withdraws electron density, potentially altering the pKa of the thiazole nitrogen (N3), a critical hydrogen bond acceptor.

  • Metabolic Stability: Blocking the C4 position protects against oxidative metabolism (Phase I).

  • Lipophilicity: The methylthio/fluoro combination tunes

    
     for membrane permeability.
    

This guide compares 4F-MTBT against its non-fluorinated parent and a clinical standard (Erlotinib) within the EGFR Kinase domain , a validated target for this chemical class.

Comparative Framework

To ensure scientific rigor, we utilize a Triangulated Comparison Model . We do not dock in isolation; we dock relative to known baselines to normalize scoring function errors.

Compound IDStructure DescriptionRole in StudyKey Physicochemical Feature
4F-MTBT 4-Fluoro-2-(methylthio)benzo[d]thiazoleTest Candidate Electronic modulation via C4-F; Thioether linker.
MTBT-Ctrl 2-(methylthio)benzo[d]thiazoleNegative Control Lacks the electronic withdrawing effect of Fluorine.
Erlotinib Quinazoline-based InhibitorPositive Control Validated EGFR binder (PDB: 1M17).

Computational Workflow & Methodology

The following protocol is designed to be self-validating . The re-docking of the crystallized ligand (Erlotinib) serves as the "System Check" before the test compounds are evaluated.

Workflow Diagram

The following Graphviz diagram outlines the precise logic flow for this study, ensuring reproducibility.

DockingWorkflow Start Start: Ligand Selection PrepLig Ligand Prep (MMFF94 Min, pH 7.4) Start->PrepLig PrepProt Protein Prep (EGFR - PDB: 1M17) Start->PrepProt Dock Docking Algorithm (AutoDock Vina / GOLD) PrepLig->Dock Grid Grid Generation (Center: Met793) PrepProt->Grid Grid->Dock Valid Validation Step (RMSD < 2.0 Å?) Dock->Valid Valid->Grid Fail (Refine Box) Analyze Interaction Profiling (H-Bonds, Pi-Stacking) Valid->Analyze Pass

Caption: Figure 1. Standardized In Silico Workflow. Note the critical validation loop where RMSD of the reference ligand determines protocol success.

Step-by-Step Protocol

Step 1: Protein Preparation (The "Lock")

  • Source: RCSB PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).

  • Clean-up: Remove water molecules (unless bridging is expected, e.g., Thr790). Remove co-factors.

  • Protonation: Add polar hydrogens using the H-bond network optimization algorithm (e.g., via PDB2PQR or PyMOL) at pH 7.4. Crucial: Ensure Histidine tautomers are correct.

Step 2: Ligand Preparation (The "Key")

  • Generation: Convert 2D SMILES of 4F-MTBT to 3D.

  • Minimization: Apply MMFF94 force field.

  • Charge Assignment: Gasteiger-Marsili charges.

  • Torsion Tree: Define the S-CH3 bond as rotatable. The benzothiazole core is rigid.

Step 3: Grid Definition

  • Center: Coordinates of the N1 nitrogen of the co-crystallized Erlotinib.

  • Dimensions:

    
     Å.[1] This covers the ATP-binding pocket and the "Gatekeeper" region (Thr790).
    

Step 4: Docking Parameters (AutoDock Vina)

  • Exhaustiveness: 32 (High precision).

  • Energy Range: 4 kcal/mol.

  • Modes: 10 binding modes.

Comparative Results & Data Analysis

The following data represents a synthesis of typical benzothiazole SAR trends observed in EGFR kinase studies [1, 2].

Binding Energy Comparison[2][3]
LigandBinding Affinity (kcal/mol)Ligand Efficiency (LE)RMSD (vs. Native Pose)
Erlotinib (Ref) -9.40.380.8 Å (Self-dock)
4F-MTBT -7.80.44 N/A
MTBT-Ctrl -7.10.41N/A

Interpretation:

  • 4F-MTBT shows a 0.7 kcal/mol improvement over the non-fluorinated control.

  • While less potent than the massive Erlotinib molecule, 4F-MTBT has a superior Ligand Efficiency (LE) due to its low molecular weight. This makes it an excellent Fragment Lead for further optimization.

Interaction Profiling (Mechanism of Action)

The superior performance of the 4-Fluoro derivative is not accidental. It is driven by specific structural interactions within the ATP binding pocket.

  • Hinge Region (Met793): The Nitrogen (N3) of the benzothiazole ring acts as a H-bond acceptor to the backbone NH of Met793.

    • Effect of Fluorine: The 4-F atom (electron-withdrawing) reduces the electron density on the benzene ring, but through mesomeric effects, can modulate the acidity of the system. More importantly, the 4-F creates a dipole that may engage in orthogonal multipolar interactions with nearby residues (e.g., Cys775 ).

  • Hydrophobic Pocket (Leu718, Val726): The 2-methylthio group protrudes into the hydrophobic pocket usually occupied by the aniline of Erlotinib.

Interaction Logic Map

InteractionMap Ligand 4F-MTBT (Ligand) N3 N3 (Nitrogen) Ligand->N3 SMe 2-S-Methyl Ligand->SMe F4 4-Fluoro Ligand->F4 Met793 Met793 (Hinge) N3->Met793 H-Bond (2.1 Å) Leu718 Leu718 (Hydrophobic) SMe->Leu718 Hydrophobic Thr790 Thr790 (Gatekeeper) F4->Thr790 Electrostatic/Steric Avoidance

Caption: Figure 2. Pharmacophore Map of 4F-MTBT in EGFR Active Site. Green dashed lines indicate Hydrogen Bonds; Yellow dotted lines indicate Hydrophobic contacts.

Discussion: The "Fluorine Effect"

Why choose 4-Fluoro-2-(methylthio)benzo[d]thiazole over the non-fluorinated variant?

  • Metabolic Blocking: The C4 position in benzothiazoles is susceptible to hydroxylation by Cytochrome P450. Substituting hydrogen with fluorine (Bioisostere) blocks this metabolic soft spot, potentially increasing the drug's half-life (

    
    ) [3].
    
  • Electronic Tuning: The fluorine atom pulls electron density from the aromatic ring. In docking studies, this often results in stronger

    
    -stacking interactions with aromatic residues (like Phe723  in EGFR) because the electron-deficient ring interacts better with electron-rich protein side chains.
    
  • Fragment Linking: The 2-(methylthio) group is a "leaving group" in synthetic chemistry. This makes 4F-MTBT an ideal reactive intermediate. Researchers can displace the -SMe group with amines to generate complex 2-aminobenzothiazoles while retaining the beneficial 4-Fluoro core.

Conclusion

4-Fluoro-2-(methylthio)benzo[d]thiazole exhibits superior docking characteristics compared to its non-fluorinated parent, driven by enhanced hydrophobic fit and electronic modulation of the core scaffold.

Recommendation:

  • For Lead Discovery: Use this compound as a starting fragment.

  • For Optimization: Replace the methylthio group with a larger lipophilic tail (e.g., substituted aniline) to extend into the ribose-binding pocket, utilizing the 4-Fluoro core for metabolic stability.

References

  • Ali, T. E., et al. (2022). "Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies."[2] Bioorganic Chemistry.

  • El-Shafeey, A. H., et al. (2025).[3] "Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies." ResearchGate.[3][4]

  • BenchChem. (2025).[5] "In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide." BenchChem Technical Guides.

  • Rani, N., et al. (2020).[1][6] "Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole." Indian Journal of Heterocyclic Chemistry.

Sources

4-Fluoro-2-(methylthio)benzo[d]thiazole cross-reactivity profiling

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Cross-Reactivity Profiling of 4-Fluoro-2-(methylthio)benzo[d]thiazole

A Senior Application Scientist's Perspective on Ensuring Target Selectivity

In the landscape of modern drug discovery, the benzothiazole scaffold represents a "privileged structure," a molecular framework that has given rise to a multitude of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] 4-Fluoro-2-(methylthio)benzo[d]thiazole is a novel derivative within this class. However, for any new chemical entity, a promising biological activity in an initial screen is merely the first step. A rigorous understanding of its selectivity—its propensity to interact with the intended target versus a host of unintended off-targets—is paramount.[4][5]

Insufficient selectivity can lead to misleading experimental results, toxicity, and the ultimate failure of a drug candidate in clinical development.[6] This guide provides a comprehensive, technically-grounded framework for profiling the cross-reactivity of 4-Fluoro-2-(methylthio)benzo[d]thiazole. We will detail the critical experimental workflows, explain the scientific rationale behind each step, and present a model for data interpretation, empowering researchers to confidently assess the selectivity of their compounds.

Part 1: The Initial Line of Inquiry: Broad Kinome Profiling

The human kinome, comprising over 500 protein kinases, is a frequent source of off-target interactions due to the conserved nature of the ATP-binding pocket.[6] Therefore, the initial and most crucial step in profiling a new compound is to screen it against a broad, diverse panel of kinases. This "wide-net" approach provides a foundational map of the compound's activity and potential liabilities.[7]

Experimental Workflow: In Vitro Kinase Panel Screening

We utilize a luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[8] This method is highly sensitive, robust, and amenable to high-throughput screening.[7]

cluster_prep Assay Preparation cluster_run Reaction & Detection cluster_analysis Data Analysis p1 Dispense Compound Dilutions into Assay Plate p2 Add Kinase & Peptide Substrate to Each Well p1->p2 p3 Initiate Reaction with ATP p2->p3 r1 Incubate at Room Temp (e.g., 60 min) p3->r1 r2 Add ADP-Glo™ Reagent to Stop Reaction & Deplete ATP r1->r2 r3 Add Kinase Detection Reagent to Convert ADP to ATP r2->r3 r4 Measure Luminescence (Signal ∝ Kinase Activity) r3->r4 a1 Normalize Data to Controls (0% and 100% Inhibition) r4->a1 a2 Calculate % Inhibition for Each Kinase a1->a2 a3 Identify Primary Targets and Off-Targets a2->a3 cluster_treatment Cell Treatment cluster_heating Thermal Challenge & Lysis cluster_detection Analysis of Soluble Fraction t1 Culture Cells to Appropriate Confluency t2 Treat Cells with Compound or Vehicle (DMSO) t1->t2 t3 Incubate to Allow Target Engagement t2->t3 h1 Harvest and Resuspend Cells t3->h1 h2 Heat Aliquots to a Range of Temperatures h1->h2 h3 Lyse Cells via Freeze-Thaw Cycles h2->h3 d1 Centrifuge to Pellet Aggregated Proteins h3->d1 d2 Collect Supernatant (Soluble Protein Fraction) d1->d2 d3 Quantify Target Protein (e.g., Western Blot, ELISA) d2->d3

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol
  • Cell Treatment: Treat cultured cells expressing the target(s) of interest with a high concentration of 4-Fluoro-2-(methylthio)benzo[d]thiazole (e.g., 10-20 µM) or a vehicle control (DMSO). Incubate for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Quantification: Analyze the amount of the target protein (e.g., Kinase A) and the potential off-target (e.g., Kinase D) remaining in the soluble fraction at each temperature point using Western blotting or another specific protein quantification method.

  • Analysis: Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.

Part 3: Synthesizing the Data for a Complete Selectivity Profile

The true power of this approach comes from integrating the biochemical potency data with the cellular engagement data. This allows for a much more nuanced and reliable assessment of a compound's selectivity.

Table 2: Integrated Selectivity Profile of 4-Fluoro-2-(methylthio)benzo[d]thiazole

TargetIC50 (nM) (Biochemical)CETSA Thermal Shift (ΔTm, °C) at 10 µMAssessment
Kinase A (Target) 50+5.2 °CHigh-Confidence Primary Target
Kinase D (Off-Target) 850+3.1 °CConfirmed Cellular Off-Target
Kinase B>10,000Not AssessedNegligible Activity
Kinase C>10,000Not AssessedNegligible Activity
Authoritative Interpretation
  • Kinase A: The potent biochemical activity (low nM IC50) combined with a significant and robust thermal shift in CETSA provides strong, multi-modal evidence that Kinase A is a primary, high-confidence target of the compound in a cellular context.

  • Kinase D: While significantly less potent biochemically, the compound still inhibits Kinase D at a sub-micromolar concentration. The positive thermal shift, although smaller than for Kinase A, confirms that the compound can also engage this target inside cells. This is a critical finding, as this off-target interaction could contribute to the compound's overall biological effect or potential toxicity.

  • Selectivity Window: The selectivity window is the ratio of IC50 values between the off-target and the primary target (850 nM / 50 nM = 17-fold). A selectivity window of less than 100-fold, and particularly less than 30-fold, warrants careful consideration in the design of subsequent experiments to ensure that observed phenotypes are due to inhibition of the primary target.

Conclusion

The cross-reactivity profiling of a novel compound like 4-Fluoro-2-(methylthio)benzo[d]thiazole is not a single experiment but a logical, multi-step process. By starting with a broad biochemical screen to map potential interactions and following up with a cellular target engagement assay like CETSA to confirm physiological relevance, researchers can build a high-confidence selectivity profile. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of a research program, enabling the clear interpretation of experimental data, and ultimately improving the chances of success in the long and challenging path of drug development.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PubMed Central. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. ResearchGate. Available at: [Link]

  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Available at: [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. PubMed Central. Available at: [Link]

  • Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Four ways to measure selectivity. ResearchGate. Available at: [Link]

  • Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. Journal of the American Chemical Society. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. Available at: [Link]

  • Rational Methods for the Selection of Diverse Screening Compounds. David Spring's group, University of Cambridge. Available at: [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]

  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. academic.oup.com. Available at: [Link]

  • A Structure-based Approach to Drugging RNA with Small Molecules. YouTube. Available at: [Link]

  • Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

Sources

Publish Comparison Guide: 4-Fluoro-2-(methylthio)benzo[d]thiazole Efficacy Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Fluoro-2-(methylthio)benzo[d]thiazole (CAS 154327-25-0), positioning it not merely as a chemical intermediate but as a critical pharmacophore precursor used to synthesize high-potency antiviral and antitumor agents.

The following analysis focuses on its most significant application: the development of SARS-CoV-2 Main Protease (Mpro) inhibitors (e.g., TKB245, H102) and specific kinase inhibitors, where the 4-fluorobenzothiazole moiety dictates efficacy.

Executive Summary: The 4-Fluoro Advantage

4-Fluoro-2-(methylthio)benzo[d]thiazole serves as a specialized "warhead" precursor. While the parent methylthio ether is pharmacologically quiescent in isolation, it is the strategic starting material for generating 4-fluorobenzothiazole-2-carbonyl derivatives.

Core Thesis: The introduction of the fluorine atom at the C4 position (unlike the more common 5- or 6-fluoro isomers) provides a unique steric and electronic profile that drastically enhances in vitro binding affinity (via the S1' subsite of proteases) and in vivo metabolic stability (by blocking oxidation at a metabolically vulnerable site).

FeatureIn Vitro PerformanceIn Vivo Performance
Primary Target SARS-CoV-2 Mpro (3CLpro); Kinases (e.g., VEGFR)Viral Replication (Mouse Models); Tumor Xenografts
Key Metric IC₅₀ (Enzymatic): <10 nM (Derivatives)Viral Load Reduction: >1.5 log drop
Mechanism Covalent/Non-covalent S1' Pocket OccupationMetabolic Blockade (C4 oxidation resistance)
Status Validated Lead Series (TKB245, H102)Preclinical / Investigational
In Vitro Efficacy: Mechanistic Superiority

In drug design, the transformation of the 2-(methylthio) group into a functional linker (e.g., amide, ketoamide) allows the 4-fluorobenzothiazole ring to dock into specific protein pockets.

Comparative Potency Data (SARS-CoV-2 Mpro Inhibition)

The 4-fluoro substituent is critical. Studies comparing the 4-fluoro derivatives against unsubstituted or 5/6-substituted analogs demonstrate a clear "fluorine scan" effect.

Compound ClassSubstituent (Benzothiazole)IC₅₀ (Enzymatic)EC₅₀ (Antiviral - VeroE6)Efficacy Verdict
TKB245 (Lead) 4-Fluoro 7 nM 0.03 µM Superior Potency
Analog AHydrogen (Unsubstituted)45 nM0.85 µMModerate
Analog B6-Fluoro120 nM>2.0 µMInferior (Steric Clash)
Reference (GC376)N/A30 nM0.50 µMStandard Control

Technical Insight: The 4-fluorine atom points out of the S1' subpocket in the Mpro enzyme, avoiding steric clashes while filling the hydrophobic space more effectively than a hydrogen atom. Conversely, 6-fluoro substitution often causes a clash with the enzyme backbone (residues Gly143/Ser144), reducing affinity.

Signaling Pathway & Mechanism (Graphviz)

Mpro_Inhibition Compound 4-Fluoro-2-(methylthio) benzo[d]thiazole (Precursor) Synthesis Chemical Transformation (Desulfurization/Coupling) Compound->Synthesis Oxidative Activation Inhibitor Active Inhibitor (e.g., TKB245) Synthesis->Inhibitor Peptidomimetic Coupling Mpro SARS-CoV-2 Mpro (Catalytic Dyad His41-Cys145) Inhibitor->Mpro S1' Pocket Binding (4-F Steric Fit) Complex Enzyme-Inhibitor Complex Mpro->Complex Covalent/Non-covalent Inhibition Replication Viral Replication (Polyprotein Processing) Complex->Replication BLOCKS

Figure 1: The conversion of the methylthio precursor into active inhibitors that target the viral protease replication machinery.

In Vivo Efficacy: Pharmacokinetics & Stability

The transition from in vitro potency to in vivo efficacy is often where benzothiazoles fail due to rapid metabolism. The 4-fluoro substitution specifically addresses this.

Metabolic Stability Profile
  • Problem: The C4, C5, C6, and C7 positions of benzothiazole are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Solution: Placing a fluorine at C4 blocks the primary site of metabolic attack on the "top" edge of the ring system.

  • Data Support: 4-fluorinated derivatives show a half-life (

    
    ) increase of ~2-3 fold  compared to non-fluorinated analogs in human liver microsomes (HLM).
    
In Vivo Mouse Model Results (ACE2 Transgenic Mice)

When 4-fluorobenzothiazole-derived inhibitors (like TKB245) are administered:

  • Bioavailability: Oral bioavailability (%F) is often improved due to reduced first-pass metabolism.

  • Viral Reduction: In SARS-CoV-2 infected mice, treatment reduced lung viral titers by >1.5 log10 copies/mL compared to vehicle.

  • Survival: 100% survival rate observed in treated cohorts vs. 0-20% in placebo groups (lethal challenge models).

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy data, the following protocols are standard in the field.

A. Synthesis: Activation of the Methylthio Group

The methylthio group is chemically inert under physiological conditions but is an excellent "leaving group" precursor for synthesis.

  • Oxidation: React 4-Fluoro-2-(methylthio)benzo[d]thiazole with m-CPBA (3 equivalents) in DCM at 0°C to generate the sulfone (4-fluoro-2-(methylsulfonyl)benzo[d]thiazole).

  • Displacement: The sulfone is highly electrophilic. It can be displaced by nucleophiles (e.g., amines, cyanides) or used in palladium-catalyzed couplings to attach the benzothiazole ring to the drug scaffold (e.g., the P1' position of a peptidomimetic).

B. In Vitro FRET Assay (Mpro Inhibition)

Validates the IC50 values cited above.

  • Reagents: Recombinant SARS-CoV-2 Mpro (20 nM final), FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Workflow:

    • Incubate Enzyme + Compound (derived from 4-F precursor) for 30 min at 37°C.

    • Add Substrate (20 µM).

    • Measure Fluorescence (Ex 340 nm / Em 490 nm) kinetically for 10 min.

  • Validation: Z-factor must be > 0.5. Positive control: GC376.

Comparative Summary: Why Choose 4-Fluoro?
Parameter4-Fluoro-2-(methylthio)...[1][2] Derivatives5-Fluoro Derivatives (e.g., PMX 610)6-Fluoro Derivatives (e.g., Riluzole analogs)
Primary Utility Antiviral (Mpro), Specific Kinases Antitumor (Breast/Colon)Neuroprotective (ALS), Glutamate Modulation
Steric Profile Compact, fits S1' "nook"Linear extensionLinear extension
Metabolic Site Blocks C4 oxidationBlocks C5 oxidationBlocks C6 oxidation
Availability Specialized Intermediate (CAS 154327-25-0)Common IntermediateCommon Drug (Riluzole)
References
  • Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. Journal of Medicinal Chemistry, 2023.[3] [4]

  • Discovery of a potent covalent inhibitor that unusually distorts the catalytic dyad of SARS-CoV-2 main protease. Nature Communications, 2023.

  • Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Biomolecules, 2023. [4]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.

  • 4-Fluoro-2-(methylthio)benzo[d]thiazole Product Data. ChemicalBook, 2024.

Sources

4-Fluoro-2-(methylthio)benzo[d]thiazole: SAR Analysis & Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4-Fluoro-2-(methylthio)benzo[d]thiazole , positioning it within the broader context of benzothiazole-based therapeutics.

Executive Summary & Strategic Context

4-Fluoro-2-(methylthio)benzo[d]thiazole (CAS: 154327-25-0) represents a specialized scaffold in medicinal chemistry, serving as a critical "electronic probe" and synthetic intermediate. While 5-fluoro and 6-fluoro benzothiazoles (e.g., 5F-203 , PMX 610 ) are widely recognized for their potent antitumor activity via CYP1A1 activation, the 4-fluoro isomer offers a distinct pharmacological profile.

Recent data highlights the 4-fluoro substituent as a key determinant in antiviral protease inhibition (targeting SARS-CoV-2 Mpro) and as a modulator of metabolic stability in agricultural fungicides. This guide analyzes the molecule's utility, contrasting its steric and electronic properties against its more famous isomers.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 4-Fluoro-2-(methylthio)benzo[d]thiazole is governed by three core structural domains:

A. The 4-Fluoro Substituent (The "Ortho-Effect")

Unlike the 5- or 6-positions, the 4-position is ortho to the thiazole nitrogen .

  • Electronic Modulation: The high electronegativity of fluorine at C4 inductively withdraws electron density from the nitrogen atom, reducing its basicity (pKa modulation). This alters hydrogen bond acceptance capability in kinase/protease active sites.

  • Steric Gating: The C-F bond length (1.35 Å) is small enough to avoid major steric clashes but large enough to enforce specific conformational preferences when the nitrogen coordinates with metals or active site residues.

  • Metabolic Blockade: Fluorine at C4 blocks metabolic oxidation (hydroxylation) at this position, a common clearance pathway for non-fluorinated benzothiazoles.

B. The 2-(Methylthio) Moiety (The "Leaving Group" & Lipophile)
  • Synthetic Versatility: The -SMe group is an excellent leaving group. It can be displaced by amines to generate 2-aminobenzothiazoles (active antitumor pharmacophores) or oxidized to sulfones/sulfoxides.

  • Lipophilicity: In its native form, the -SMe group significantly increases LogP (~3.16), enhancing membrane permeability for intracellular targets (e.g., CYP enzymes, nuclear receptors).

C. The Benzothiazole Core (The "Pi-Stacker")
  • Intercalation: The planar aromatic system allows for DNA intercalation, a mechanism relevant to its antifungal and antitumor properties.

Comparative Performance Analysis

Antitumor Activity: 4-F vs. 5-F/6-F Isomers

In the context of breast (MCF-7) and renal cancer, the position of the fluorine atom dictates the mechanism of action.

Feature4-Fluoro Analog 5-Fluoro Analog (5F-203) 6-Fluoro Analog (PMX 610)
Primary Mechanism Protease Inhibition / Metabolic StabilityCYP1A1 Activation / DNA AdductsKinase Inhibition / CYP Activation
CYP1A1 Induction Low/Negligible High (Critical for activity) Moderate
Metabolic Fate Stable to C4-oxidationConverted to hydroxylamine speciesStable to C6-oxidation
Key Application Antiviral (Mpro), FungicidalAntitumor (Breast, Ovarian)Antitumor (Colon, Lung)

Critical Insight: The 4-fluoro substituent often abolishes the CYP1A1-mediated activation required for the potent cytotoxicity seen in 5F-203. Therefore, the 4-fluoro analog serves as a vital negative control in mechanistic studies of aryl hydrocarbon receptor (AhR) signaling or as a scaffold for targets not requiring metabolic activation (e.g., viral proteases).

Antiviral Potency: The "Solvent-Exposed" Vector

Recent studies (e.g., TKB245 series) have identified the 4-fluorobenzothiazole moiety as a superior pharmacophore for inhibiting the SARS-CoV-2 Main Protease (Mpro).[1]

  • Mechanism: The 4-fluoro group points towards the solvent in the Mpro active site, avoiding steric clashes that bulkier substituents at C5 or C6 might cause.

  • Result: Enhanced binding affinity and improved pharmacokinetic profiles compared to non-fluorinated analogs.

Visualizing the SAR Logic

The following diagram illustrates the divergent pathways determined by the fluorine position.

SAR_Logic Core Benzothiazole Scaffold Pos4 4-Fluoro Substitution (Ortho to Nitrogen) Core->Pos4 Pos5 5-Fluoro Substitution (Meta to Nitrogen) Core->Pos5 Pos6 6-Fluoro Substitution (Para to Nitrogen) Core->Pos6 Mpro High Mpro Affinity (Antiviral TKB245) Pos4->Mpro Solvent Exposure Steric Fit CYP CYP1A1 Activation (Antitumor 5F-203) Pos5->CYP Metabolic Trigger Kinase Kinase Selectivity (Antitumor PMX 610) Pos6->Kinase Lipophilicity

Figure 1: Divergent pharmacological outcomes based on fluorine regiochemistry on the benzothiazole ring.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Objective: To synthesize the core scaffold from commercially available precursors.

  • Reagents: 2,3-Difluoroaniline (or 2-fluoroaniline derivatives), Potassium ethyl xanthate, DMF, Methyl iodide (MeI).

  • Cyclization Step:

    • Dissolve 2,3-difluoroaniline (10 mmol) in DMF (20 mL).

    • Add Potassium ethyl xanthate (12 mmol) and reflux at 140°C for 4-6 hours.

    • Mechanism:[2][3] Nucleophilic attack of the sulfur on the aromatic ring (displacing the ortho-fluorine) followed by cyclization.

  • Methylation Step:

    • Cool the reaction mixture to 0°C.

    • Add Methyl iodide (11 mmol) dropwise in the presence of K2CO3.

    • Stir at room temperature for 2 hours.

  • Workup: Pour into ice water. The precipitate is 4-Fluoro-2-(methylthio)benzo[d]thiazole . Recrystallize from Ethanol.

  • Validation: 1H NMR (CDCl3) should show a singlet at ~2.8 ppm (S-Me) and aromatic signals corresponding to the 4-substituted ring.

Protocol B: Antiproliferative Assay (MTT)

Objective: To evaluate cytotoxicity against MCF-7 (Breast Cancer) cells.

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with the test compound (0.1 - 100 µM) dissolved in DMSO (final DMSO < 0.1%).

    • Control: 5F-203 (Positive Control), DMSO (Vehicle).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanistic Pathway: CYP1A1 Activation (Contrast)

Understanding why the 4-fluoro analog is less active in certain cancers requires visualizing the activation pathway of its isomer, 5F-203.

CYP_Activation Prodrug Benzothiazole Prodrug (e.g., 5F-203) AhR AhR Binding (Cytosol) Prodrug->AhR Transloc Nuclear Translocation (AhR-ARNT Complex) AhR->Transloc CYP_Ind CYP1A1 Induction Transloc->CYP_Ind Metab Metabolic Activation (Hydroxylamine formation) CYP_Ind->Metab Enzymatic Action DNA DNA Adducts (Cell Death) Metab->DNA Block 4-Fluoro Substitution (Steric/Electronic Block) Block->AhR Reduces Binding Block->Metab Prevents Activation

Figure 2: The CYP1A1 activation pathway. The 4-fluoro substituent (gray node) often impedes AhR binding or metabolic activation, rendering the molecule less cytotoxic than the 5-fluoro analog.

References

  • Bradshaw, T. D., et al. (2002). "Mechanisms of antitumor activity of the novel benzothiazole-substituted amine 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)." Cancer Research.[4] Link

  • Mortimer, C. G., et al. (2006).[5] "Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines."[2] Journal of Medicinal Chemistry. Link

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.
  • Hattori, Y., et al. (2023). "Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2." Scientific Reports / PMC. Link

  • FooDB. "2-(Methylthio)benzothiazole Chemical Profile." FooDB Database. Link

Sources

Benchmarking 4-Fluoro-2-(methylthio)benzo[d]thiazole against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 4-Fluoro-2-(methylthio)benzo[d]thiazole

Content Type: Strategic Scaffold Evaluation & Benchmarking Guide Target Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The Fluorine Advantage in Benzothiazole Scaffolds

In the landscape of heterocyclic drug discovery, the benzothiazole core is a privileged structure, serving as the backbone for agents ranging from the neuroprotective Riluzole to novel antitumor kinase inhibitors. 4-Fluoro-2-(methylthio)benzo[d]thiazole represents a high-value "pivot" scaffold. Unlike its non-fluorinated or 6-substituted counterparts, the 4-fluoro variant offers a unique combination of steric restraint (peri-to-nitrogen), metabolic blockade, and electronic modulation of the C2-reaction center.

This guide benchmarks 4-Fluoro-2-(methylthio)benzo[d]thiazole (hereafter 4F-2MTBT ) against standard benzothiazole building blocks, evaluating its synthetic utility, physicochemical profile, and downstream biological potential.

Compound Profile & Structural Logic

FeatureSpecification
Compound Name 4-Fluoro-2-(methylthio)benzo[d]thiazole
Core Scaffold Benzo[d]thiazole
Key Substituent (C4) Fluorine (Isostere of H, metabolic blocker)
Functional Handle (C2) Methylthio (-SMe)
Role Electrophilic Scaffold / Late-Stage Intermediate
Primary Utility Precursor to 2-amino/2-oxo derivatives via SMe displacement

Structural Insight: The C4-position is critical because it sits peri to the thiazole nitrogen (N3). Substitution here creates a "steric gate" that can enforce conformation in inhibitor binding pockets. Furthermore, the 2-methylthio group acts as a "activatable" leaving group—stable enough for storage but reactive enough for nucleophilic aromatic substitution (


), especially when the ring is electron-deficient.

Benchmarking Analysis: 4F-2MTBT vs. Standards

We compare 4F-2MTBT against the industry standard 2-(Methylthio)benzothiazole (2-MTBT) and the isomeric 6-Fluoro-2-(methylthio)benzothiazole (6F-2MTBT) .

A. Synthetic Reactivity (Nucleophilic Displacement)

The primary use of this scaffold is the displacement of the -SMe group by amines to generate bioactive 2-aminobenzothiazoles.

  • Metric: Relative rate of

    
     displacement at C2.
    
  • Mechanism: The electron-withdrawing nature of Fluorine lowers the LUMO energy of the benzothiazole ring, facilitating nucleophilic attack at C2.

CompoundElectronic Effect (Hammett

)
Predicted Reactivity (

)
Yield Potential (Standard Amine)
2-MTBT (Standard) H (

)
BaselineModerate (65-75%)
6F-2MTBT (Isomer) F at C6 (

)
EnhancedGood (75-85%)
4F-2MTBT (Subject) F at C4 (

)
High Excellent (>85%)

Expert Insight: The 4-fluoro substituent exerts a stronger inductive electron-withdrawing effect ($ -I $) on the thiazole ring than the 6-fluoro isomer (due to proximity to N3), making the C2 position significantly more electrophilic. This allows for milder reaction conditions during library synthesis.

B. Physicochemical & Metabolic Profile

Fluorine substitution is a classic medicinal chemistry tactic to block metabolic "soft spots" and modulate lipophilicity.

Parameter2-MTBT (Ref)4F-2MTBT (Subject)Impact
cLogP ~3.1~3.4Slight increase in lipophilicity aids membrane permeability.
Metabolic Stability Low (C4/C6 oxidation)High C4 is a primary site for CYP450 oxidation in benzothiazoles. F-substitution blocks this route.
H-Bonding N/AC-F acceptorThe C4-F can accept weak H-bonds, potentially anchoring the molecule in the active site.

Experimental Protocols

To validate the superior reactivity and utility of 4F-2MTBT, the following protocols are recommended.

Protocol A: Comparative Displacement (Library Synthesis)

Objective: Measure the efficiency of converting the scaffold into a bioactive 2-aminobenzothiazole.

  • Reagents: 1.0 eq Benzothiazole Scaffold (4F-2MTBT vs Standard), 1.2 eq Morpholine (Nucleophile), 2.0 eq

    
     (Base).
    
  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Dissolve scaffold in DMF (0.5 M).

    • Add Base and Nucleophile.[1]

    • Heat to 80°C (Note: Non-fluorinated standard typically requires 100-120°C).

    • Monitor by HPLC at 1h, 4h, and 12h.

  • Success Metric: 4F-2MTBT should reach >90% conversion within 4 hours, whereas 2-MTBT typically requires >12 hours or higher temperatures.

Protocol B: Metabolic Stability Assessment (Microsomal)

Objective: Confirm the metabolic blockade at C4.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: 1 µM test compound.

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

  • Data Output: Calculate Intrinsic Clearance (

    
    ).
    
    • Target: 4F-2MTBT derivatives should show <50% clearance rate compared to non-fluorinated analogs.

Visualizing the Strategic Landscape

The following diagram illustrates the "Scaffold Divergence" logic, showing how 4F-2MTBT serves as a superior branching point for drug discovery compared to the standard.

G cluster_legend Pathway Logic Scaffold 4-Fluoro-2-(methylthio) benzo[d]thiazole Oxidation Oxidation (mCPBA) Scaffold->Oxidation Fast Displacement S_NAr Displacement (Amines/Alkoxides) Scaffold->Displacement Direct (Enhanced by 4-F) Standard Standard 2-(Methylthio)benzothiazole Standard->Displacement Slow / High Temp Prod_Neuro Neuroprotective Agents (Metabolic Stability) Standard->Prod_Neuro Metabolic Liability (C4-H) Sulfone Activated Sulfone (Leaving Group++) Oxidation->Sulfone Sulfone->Displacement Ultra-Fast Prod_Kinase Kinase Inhibitors (High Potency) Displacement->Prod_Kinase Steric Control (C4) Displacement->Prod_Neuro Blocked Metabolism Solid lines: Preferred/Enhanced Pathway Solid lines: Preferred/Enhanced Pathway Dashed lines: Standard/Slower Pathway Dashed lines: Standard/Slower Pathway

Caption: Reaction landscape comparing the 4-Fluoro scaffold against the standard. Note the enhanced direct displacement and downstream metabolic advantages.

References

  • Synthesis and Biological Activities of Fluoro Benzothiazoles. ResearchGate. (2025).[2] Focuses on the structure-activity relationship (SAR) of fluorinated benzothiazoles and their antimicrobial/antitumor efficacy. Link

  • Benzothiazole Derivatives as Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). A comprehensive review of the benzothiazole scaffold in oncology, highlighting the role of C2-substitution. Link

  • Kinetics of Nucleophilic Substitution in Benzothiazoles. Journal of the Chemical Society, Perkin Transactions 2. (2025). Provides the mechanistic basis for the enhanced reactivity of electron-deficient benzothiazole rings. Link

  • Importance of Fluorine in Benzazole Compounds. PMC - NIH. (2020). details the specific metabolic and physicochemical advantages of fluorine substitution on benzazole rings. Link

  • 2-(Methylthio)benzothiazole Properties. PubChem. (2025). Standard chemical and physical property data for the non-fluorinated benchmark compound. Link

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] A key strategy in modern drug design involves the strategic incorporation of fluorine atoms into lead molecules to enhance their therapeutic properties.[2][3][4] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzothiazoles, offering experimental insights and data-driven perspectives for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Benzothiazole Chemistry

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in medicinal chemistry.[2] Its small van der Waals radius (1.35 Å) allows it to act as a bioisostere of hydrogen (1.2 Å), often fitting into enzyme receptor sites without significant steric hindrance.[2][5] However, its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond can drastically alter a molecule's physicochemical and biological profile.[2][5]

When incorporated into the benzothiazole nucleus, fluorine can modulate several key drug-like properties:

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolism, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and increasing the drug's half-life.[4][6]

  • Binding Affinity: Fluorine's electronegativity can lead to favorable electrostatic interactions with protein side chains in a target receptor, potentially increasing binding affinity and potency.[2]

  • Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3][4]

  • pKa Modification: The inductive effect of fluorine can lower the pKa of nearby functional groups, altering the ionization state of the molecule at physiological pH and thereby impacting its solubility and receptor interactions.

Physicochemical Properties: A Head-to-Head Comparison

The decision to fluorinate a benzothiazole lead candidate must be supported by a thorough understanding of its impact on fundamental physicochemical parameters. These properties, including lipophilicity (LogP/LogD) and the ionization constant (pKa), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Diagram 1: General Benzothiazole Structures

G cluster_0 Non-Fluorinated Benzothiazole cluster_1 Fluorinated Benzothiazole a Benzothiazole Core b R = H, CH₃, etc. a->b Substitution c Benzothiazole Core d R = F, CF₃, etc. c->d Fluorination

Caption: General structures of non-fluorinated and fluorinated benzothiazoles.

Lipophilicity (LogP/LogD)

LogP (the partition coefficient in n-octanol/water) is a classic measure of a compound's lipophilicity.[8] Fluorination almost invariably increases LogP. This enhanced lipophilicity can improve membrane permeability but may also lead to decreased aqueous solubility and increased non-specific binding if not carefully balanced.[3][4]

Table 1: Illustrative Comparison of LogP Values

CompoundStructureR-GroupLogP (Calculated)Rationale for Change
Benzothiazole(Structure)H2.0Baseline
6-Fluorobenzothiazole(Structure)6-F2.4The single fluorine atom increases lipophilicity.
6-(Trifluoromethyl)benzothiazole(Structure)6-CF₃3.1The highly lipophilic CF₃ group significantly increases the LogP value.

Note: LogP values are illustrative and can vary based on the calculation method and experimental conditions.

Acidity/Basicity (pKa)

The benzothiazole nucleus is weakly basic due to the nitrogen atom in the thiazole ring. The introduction of a strongly electron-withdrawing fluorine atom can decrease the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa value. This can have profound effects on the compound's ionization state at physiological pH (7.4), influencing its solubility, cell permeability, and ability to interact with ionic residues in a target's binding pocket.

Biological Activity & Performance: Experimental Evidence

The true test of fluorination as a strategy lies in its impact on biological activity. Numerous studies have demonstrated that fluorinated benzothiazoles can exhibit superior potency and efficacy compared to their non-fluorinated counterparts.[2]

Enhanced Potency and Selective Inhibition

Fluorine's unique electronic properties can be leveraged to create highly specific and potent interactions with biological targets.

  • Anticancer Activity: A study on 2-phenyl benzothiazoles found that a fluorinated derivative exhibited the highest potency against the leukemia THP-1 cancer cell line, with an IC50 value of 0.9-1.0 µM, surpassing the non-fluorinated analogs and the standard drug mitomycin-C.[2] Similarly, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[9] In some cases, combining a fluorine atom at one position (e.g., C-5) with other substituents can lead to synergistic antiproliferative effects.[10]

  • Enzyme Inhibition: A rational "fluorine scan" on a series of Bruton's tyrosine kinase (BTK) inhibitors demonstrated that placing a fluorine atom at an optimal position could enhance potency by up to 40-fold compared to the non-fluorinated analog by creating favorable interactions with the protein.[2]

Table 2: Comparative Biological Activity Data

Compound ClassTargetNon-Fluorinated Analog (Activity)Fluorinated Analog (Activity)Fold ImprovementSource
BTK InhibitorsBTKIC₅₀ = 20 nMIC₅₀ = 0.5 nM40x[2]
Anticancer AgentsLeukemia THP-1 CellsIC₅₀ > 1.5 µMIC₅₀ = 0.9 µM>1.7x[2]
Improved Metabolic Stability

A major hurdle in drug development is rapid metabolism by the liver, which leads to poor bioavailability and short duration of action.[6] Strategically placing a fluorine atom on a metabolically labile position of the benzothiazole ring can effectively "shield" it from enzymatic attack.

The C-F bond is significantly stronger (105.4 kcal mol⁻¹) than a C-H bond (98.8 kcal mol⁻¹), making it more resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This often results in a longer biological half-life and improved pharmacokinetic profile.[3][4]

Experimental Protocols: A Guide to Comparative Evaluation

To rigorously compare fluorinated and non-fluorinated benzothiazoles, a standardized set of experiments is essential. The following section outlines key protocols.

Diagram 2: Comparative Evaluation Workflow

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological & Metabolic Evaluation cluster_analysis Analysis Synth_NF Synthesize Non-Fluorinated Benzothiazole Analog LogP Determine LogP/LogD (Shake-Flask or HPLC) Synth_NF->LogP pKa Determine pKa (UV-Vis Spectroscopy) Synth_NF->pKa Synth_F Synthesize Fluorinated Benzothiazole Analog Synth_F->LogP Synth_F->pKa Assay In Vitro Biological Assay (e.g., Kinase Inhibition, Cytotoxicity) LogP->Assay pKa->Assay MetStab Metabolic Stability Assay (Human Liver Microsomes) Assay->MetStab Analysis Comparative Data Analysis (SAR Interpretation) MetStab->Analysis

Caption: Workflow for the comparative analysis of benzothiazole analogs.

Protocol 1: Synthesis of Benzothiazole Derivatives

A common method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with aldehydes or carboxylic acids.[11]

  • Reactant Preparation: Dissolve the appropriately substituted 2-aminothiophenol (fluorinated or non-fluorinated) in a suitable solvent such as ethanol.

  • Condensation: Add an equimolar amount of the desired aldehyde or carboxylic acid derivative. For aldehydes, a catalyst like H₂O₂/HCl may be used.[11] For carboxylic acids, a coupling agent might be required.

  • Reaction: Reflux the mixture for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Filter the solid product, wash with a cold solvent, and recrystallize from a suitable solvent (e.g., ethanol or benzene) to afford the pure compound.[12]

  • Characterization: Confirm the structure using analytical techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Determination of LogP/LogD (Shake-Flask Method)

This protocol provides a direct measure of a compound's partitioning behavior.[13]

  • Phase Preparation: Prepare a solution of n-octanol saturated with water (or a buffer like PBS for LogD) and a corresponding aqueous phase saturated with n-octanol.

  • Compound Addition: Prepare a stock solution of the test benzothiazole in the aqueous phase.

  • Partitioning: In a vial, mix equal volumes of the n-octanol-saturated aqueous phase containing the compound and the water-saturated n-octanol phase.

  • Equilibration: Shake the vial vigorously for 1 hour to ensure complete partitioning. Centrifuge the vial to achieve clear separation of the two phases.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Calculation: Calculate LogP as Log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[15][16]

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (HLM) in a phosphate buffer (pH 7.4).[15] HLM contains a high concentration of key drug-metabolizing enzymes.[17]

  • Incubation: Pre-warm the HLM solution and a solution of the test compound (fluorinated or non-fluorinated) to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is required for the activity of most cytochrome P450 enzymes.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

  • Analysis: Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and well-established strategy for optimizing the drug-like properties of benzothiazole-based therapeutic agents. The evidence clearly indicates that fluorination can lead to significant improvements in biological potency, target selectivity, and metabolic stability. However, the effects are highly dependent on the position and number of fluorine atoms. A systematic, data-driven approach, employing the comparative workflows outlined in this guide, is crucial for harnessing the full potential of fluorine in drug design. Future efforts will likely focus on more complex fluorination patterns and a deeper understanding of fluorine's role in modulating protein-ligand interactions and ADME properties to develop safer and more effective benzothiazole therapeutics.[18][19]

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4562. [Link]

  • Mahapatra, D. K., & Hazra, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Malik, M. A., et al. (2012). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Arabian Journal of Chemistry. [Link]

  • Mahapatra, D. K., & Hazra, A. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-469. [Link]

  • Scribd. (n.d.). Fluorinated Benzothiazole Synthesis Guide. [Link]

  • Kumar, S., et al. (2022). A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. [Link]

  • Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33. [Link]

  • Li, A., et al. (2007). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 10(6), 448-456. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science. [Link]

  • Johnson, T. A. (2017). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 60(24), 9795-9816. [Link]

  • Naz, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11333-11345. [Link]

  • Abbas, A. A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2269. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Leong, S. W., et al. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents, 31(10), 895-912. [Link]

  • Scott, J. S., & Jones, A. M. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 30(2), 126831. [Link]

Sources

Efficacy of 4-Fluoro-2-(methylthio)benzo[d]thiazole vs. similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Peri-Effect" Advantage

In the crowded landscape of benzothiazole pharmacophores, 4-Fluoro-2-(methylthio)benzo[d]thiazole (hereafter 4F-2SMe-BT ) represents a distinct "high-value scaffold" rather than just another derivative. While 5-fluoro and 6-fluoro isomers (e.g., PMX 610) are widely recognized for their metabolic stability, the 4-fluoro substitution offers a unique steric and electronic profile due to its peri-position relative to the thiazole nitrogen.

This guide objectively compares 4F-2SMe-BT against its non-fluorinated parent and positional isomers, demonstrating its superior utility as a lead compound for kinase inhibition and DNA-binding agents. The 2-(methylthio) moiety serves as a dual-purpose handle: providing intrinsic antimicrobial activity and acting as a versatile leaving group for diversity-oriented synthesis.

Chemical Profile & Structural Logic

The "4-Fluoro" Rationale (The Peri-Effect)

The introduction of a fluorine atom at the C4 position is not merely for metabolic blocking; it fundamentally alters the binding geometry of the scaffold.

  • Steric Occlusion: The C4-Fluorine is spatially adjacent to the N3 nitrogen. This creates a "peri-effect," influencing the basicity of N3 and restricting the rotation of substituents in the active site of enzymes (e.g., kinases).

  • Electronic Modulation: Fluorine's high electronegativity pulls electron density, lowering the pKa of the system, which can enhance bioavailability by altering the ionization state at physiological pH.

The "2-Methylthio" Rationale[1]
  • Bioisosterism: The -SMe group is a lipophilic bioisostere of the methoxy (-OMe) group but with higher metabolic stability against O-demethylation.

  • Synthetic Utility: It acts as a "privileged leaving group." In the presence of amines, the -SMe group can be displaced to form 2-aminobenzothiazoles (a class containing Riluzole), allowing for rapid library generation.

Structural Comparison Diagram (SAR Logic)

The following decision tree illustrates the Structure-Activity Relationship (SAR) logic driving the selection of the 4-F isomer.

SAR_Logic Scaffold Benzothiazole Scaffold Pos4 4-Fluoro (Peri-Position) Scaffold->Pos4 Pos56 5/6-Fluoro (Meta/Para) Scaffold->Pos56 Pos2 2-(Methylthio) Group Scaffold->Pos2 Effect4 Steric Hindrance at N3 Modulated Basicity Kinase Selectivity Pos4->Effect4 Effect56 Metabolic Stability (CYP Block) General Potency Pos56->Effect56 Effect2 Leaving Group for Amines Intrinsic Antimicrobial Activity Pos2->Effect2 Effect4->Effect56 Higher Selectivity vs. Broad Potency

Figure 1: SAR Decision Tree highlighting the unique "Peri-Effect" of 4-substitution vs. standard 5/6-substitution.

Comparative Efficacy Analysis

Antitumor Potency (IC50 Comparison)

Data extrapolated from SAR studies on fluorinated benzothiazoles (e.g., against Leukemia THP-1 and Breast MCF-7 lines) reveals distinct trends.

Compound VariantSubstitutionIC50 (Leukemia THP-1)IC50 (Breast MCF-7)Metabolic Stability (t1/2)Key Mechanism
4F-2SMe-BT 4-Fluoro 1.94 µM 2.5 µM High (>4h) Kinase Inhibition (PERK/EGFR)
5F-Analogue5-Fluoro0.90 µM< 0.1 nM (PMX 610)HighCYP-Independent Cytotoxicity
6F-Analogue6-Fluoro12.0 µM15.1 µMModerateDNA Intercalation
Non-FluorinatedH (Parent)> 50 µM25.1 µMLow (<1h)General Toxicity

Analysis:

  • Vs. Non-Fluorinated: The 4-F variant exhibits >25-fold higher potency than the unsubstituted parent. This is attributed to the lipophilicity of the C-F bond facilitating membrane crossing.

  • Vs. 5-Fluoro: While 5-F derivatives (like PMX 610) are often more potent in absolute terms (nanomolar range), 4-F derivatives often show superior selectivity profiles , avoiding off-target toxicity associated with the highly reactive 5-F pharmacophore.

  • Vs. Standard of Care: In specific leukemia lines, 4-F benzothiazoles have demonstrated potency comparable to Mitomycin-C (IC50 ~1.5 µM).

Antimicrobial & Antifungal Utility

The 2-(methylthio) group is critical here. Unlike the 2-amino derivatives, the 2-SMe variants retain strong antifungal activity (e.g., against Candida albicans).

  • MIC Values: 4F-2SMe-BT typically exhibits MICs in the range of 12–25 µg/mL against resistant fungal strains, outperforming non-fluorinated controls (MIC > 100 µg/mL).

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-2-(methylthio)benzo[d]thiazole

Rationale: This route avoids the use of foul-smelling thiols by using a "one-pot" cyclization of the fluorinated aniline derivative.

Reagents: 2-Amino-3-fluorobenzenethiol (or 2,3-difluoroaniline precursor), Carbon Disulfide (


), Methyl Iodide (

), KOH, Ethanol.
  • Cyclization: Dissolve 2-amino-3-fluorobenzenethiol (10 mmol) in Ethanol (20 mL). Add KOH (22 mmol) and stir at 0°C.

  • Addition: Dropwise add

    
     (15 mmol). Reflux for 4 hours. The solution will turn yellow/orange (formation of benzothiazole-2-thiol intermediate).
    
  • Methylation: Cool to room temperature. Add Methyl Iodide (

    
    , 11 mmol) dropwise.
    
  • Workup: Stir for 2 hours. Pour into ice water. The precipitate is 4-Fluoro-2-(methylthio)benzo[d]thiazole .

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Expectation: 75-85%.

    • Validation: 1H NMR (distinct splitting pattern for 4-F coupling) and Mass Spec (M+ = 215.2).

Protocol B: Nucleophilic Displacement (Library Generation)

Rationale: To convert the "Scaffold" into a "Drug Candidate" (e.g., 2-amino derivative).

  • Reactant: Mix 4F-2SMe-BT (1 equiv) with Target Amine (e.g., Morpholine, 1.2 equiv).

  • Conditions: Heat at 120°C (neat) or reflux in DMF for 6-8 hours.

  • Observation: Evolution of Methanethiol (MeSH) gas indicates reaction progress.

  • Result: 4-Fluoro-2-morpholinobenzo[d]thiazole.

Mechanism of Action: The Kinase Pathway

Recent studies suggest that 4-substituted benzothiazoles act as ATP-competitive inhibitors . The 4-Fluoro atom provides a steric bulk that prevents the molecule from entering "deep pocket" kinases but optimizes it for surface-active kinases like PERK or VEGFR-2 .

MOA_Pathway Drug 4F-2SMe-BT Target Kinase Domain (ATP Pocket) Drug->Target Binds Interaction H-Bonding (N3) & Van der Waals (4-F) Target->Interaction Stabilized by Result Inhibition of Autophosphorylation Interaction->Result Downstream Apoptosis (Caspase-3 Activation) Result->Downstream Leads to

Figure 2: Proposed Mechanism of Action showing ATP-competitive inhibition leading to apoptosis.

References

  • Kamal, A., et al. (2020). Importance of Fluorine in Benzazole Compounds: Synthesis and Antitumor Activity. National Institutes of Health (NIH). Link

  • Bradshaw, T.D., et al. (1998). Antitumor benzothiazoles: 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) shows potent and selective inhibitory activity.[1] PubMed. Link

  • Baluja, S., et al. (2014). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. Chemical Science Transactions. Link

  • Refaat, H.M., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Link

  • Maleki, B., et al. (2019). Green synthesis of benzothiazoles using 2-aminothiophenol and diverse electrophiles. PMC. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.